molecular formula C9H12N2O2 B3021340 (2-Ethoxyphenyl)urea CAS No. 148-70-9

(2-Ethoxyphenyl)urea

Cat. No.: B3021340
CAS No.: 148-70-9
M. Wt: 180.2 g/mol
InChI Key: XSEYRQNLQSOUKK-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)urea is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Ethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEYRQNLQSOUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163863
Record name Urea, (o-ethoxyphenyl)-
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Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148-70-9
Record name N-(2-Ethoxyphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (o-ethoxyphenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (o-ethoxyphenyl)-
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Foundational & Exploratory

(2-Ethoxyphenyl)urea: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Isomeric Landscape of Ethoxyphenylurea

In the realm of medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is paramount to a compound's biological activity and pharmacokinetic profile. This guide provides a detailed technical overview of (2-Ethoxyphenyl)urea, a molecule of interest for researchers and drug development professionals. It is critical to distinguish this ortho-substituted isomer from its more extensively documented counterparts, (4-Ethoxyphenyl)urea (also known as Dulcin) and (3-Ethoxyphenyl)urea. While comprehensive data for (2-Ethoxyphenyl)urea is less prevalent in readily accessible literature, this guide will synthesize established principles of organic chemistry and medicinal chemistry to provide a robust framework for its synthesis, characterization, and potential applications.

A thorough search of chemical databases reveals a notable scarcity of a specific, consistently reported CAS number for (2-Ethoxyphenyl)urea. In contrast, its para-isomer, (4-Ethoxyphenyl)urea, is well-documented with CAS Number 150-69-6[1][2][3][4]. This discrepancy underscores the less common nature of the ortho-isomer and highlights the importance of precise nomenclature in chemical procurement and research. For the purpose of this guide, we will proceed with a systematic exploration of the synthesis and predicted properties of the target molecule, (2-Ethoxyphenyl)urea.

Molecular Structure and Identification

The molecular structure of (2-Ethoxyphenyl)urea features a urea functional group attached to a benzene ring at the 1-position, with an ethoxy group at the adjacent 2-position.

Caption: Molecular Structure of (2-Ethoxyphenyl)urea.

Synthesis Protocol: A Representative Approach

While a specific, optimized synthesis for (2-Ethoxyphenyl)urea is not widely published, a reliable protocol can be extrapolated from the well-established synthesis of its isomers, such as Dulcin ((4-Ethoxyphenyl)urea)[5][6][7]. The fundamental reaction involves the condensation of the corresponding aniline derivative with urea. The key to synthesizing the ortho-isomer is the use of 2-ethoxyaniline (o-phenetidine) as the starting material.

Reaction Scheme:

Synthesis_Workflow Start 2-Ethoxyaniline (o-Phenetidine) Heating Heating to Reflux Start->Heating Urea Urea Urea->Heating Reagents Dilute HCl Glacial Acetic Acid Reagents->Heating Product (2-Ethoxyphenyl)urea Heating->Product Purification Recrystallization Product->Purification FinalProduct Purified (2-Ethoxyphenyl)urea Purification->FinalProduct

Caption: Proposed Synthesis Workflow for (2-Ethoxyphenyl)urea.

Step-by-Step Methodology:
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-ethoxyaniline (1.0 eq) and urea (4.0 eq).

  • Acidification and Solubilization: Add water, a catalytic amount of concentrated hydrochloric acid, and glacial acetic acid to the flask. Swirl to ensure a homogenous suspension. The acidic environment protonates the aniline, increasing its solubility and facilitating the reaction.

  • Reaction: Heat the mixture to a vigorous reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction mechanism is believed to proceed through the in situ formation of isocyanic acid from urea, which is then attacked by the nucleophilic amine of 2-ethoxyaniline[8].

  • Product Precipitation: Continue heating until the reaction is complete, which may be indicated by the precipitation of the product from the solution.

  • Isolation: Cool the reaction mixture to room temperature, followed by an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash with cold water to remove unreacted urea and other water-soluble impurities.

  • Purification: The crude (2-Ethoxyphenyl)urea can be purified by recrystallization from boiling water or a suitable organic solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Physicochemical Properties: An Estimation

Due to the limited availability of experimental data for (2-Ethoxyphenyl)urea, the following table presents a combination of calculated and estimated properties, with data for the well-characterized (4-Ethoxyphenyl)urea provided for comparison.

Property(2-Ethoxyphenyl)urea (Estimated)(4-Ethoxyphenyl)urea (Experimental)
Molecular Formula C₉H₁₂N₂O₂C₉H₁₂N₂O₂[2][4]
Molecular Weight 180.21 g/mol 180.21 g/mol [3]
Appearance White to off-white crystalline solidWhite needle-like crystals or powder[2]
Melting Point Likely lower than the para-isomer due to potential intramolecular hydrogen bonding and less efficient crystal packing.173-174 °C[5]
Solubility Expected to have low solubility in water, soluble in polar organic solvents.Slightly soluble in water; soluble in alcohol.
logP (calculated) Similar to the para-isomer, likely in the range of 1.0-1.5.1.28 (estimated)[2]

Relevance and Potential in Drug Development

The urea moiety is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets such as enzymes and receptors[9]. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This property is instrumental in the design of numerous therapeutic agents.

Influence of the Ortho-Ethoxy Group:

The positioning of the ethoxy group at the ortho position is expected to have a significant impact on the molecule's conformation and, consequently, its biological activity.

  • Conformational Restriction: The steric bulk of the ortho-ethoxy group can restrict the rotation around the C(aryl)-N bond, influencing the orientation of the urea moiety relative to the phenyl ring. This can be advantageous in drug design, as it may lock the molecule into a bioactive conformation, leading to higher affinity and selectivity for its target. The use of ortho-substituents to create rigid three-dimensional structures is a recognized strategy to "escape from flatland" in drug discovery[10].

  • Intramolecular Hydrogen Bonding: The potential for an intramolecular hydrogen bond between the urea N-H and the ether oxygen of the ethoxy group could further stabilize a specific conformation. This has been observed in other ortho-substituted phenylureas[9].

  • Modulation of Physicochemical Properties: The ethoxy group will influence the lipophilicity and metabolic stability of the compound. The ortho position may shield the urea functionality from certain metabolic enzymes, potentially improving the pharmacokinetic profile compared to its isomers.

Potential Therapeutic Applications:

While specific biological activities for (2-Ethoxyphenyl)urea are not well-documented, the broader class of arylureas has demonstrated a wide range of therapeutic effects, including:

  • Kinase Inhibition: Many clinically approved kinase inhibitors, such as Sorafenib, feature a diaryl urea scaffold. The urea moiety is crucial for binding to the hinge region of the kinase domain[9].

  • Anticancer Activity: Phenylureas have been investigated as inhibitors of various targets in cancer therapy, including indoleamine 2,3-dioxygenase 1 (IDO1)[11].

  • Herbicidal and Antifungal Activity: Substituted phenylureas are known to inhibit photosynthesis and have been developed as herbicides[12]. Some sulfonylurea derivatives with ortho-alkoxy substituents have also shown antifungal properties.

The unique conformational constraints imposed by the ortho-ethoxy group in (2-Ethoxyphenyl)urea make it an intriguing candidate for screening in various drug discovery programs, particularly those targeting enzymes with well-defined binding pockets where specific ligand conformations are required for high-affinity interactions.

Conclusion

(2-Ethoxyphenyl)urea represents an under-explored area within the broader class of biologically active arylureas. While the scarcity of readily available data presents a challenge, established synthetic methodologies for related isomers provide a clear path for its preparation. The strategic placement of the ethoxy group at the ortho position offers a compelling rationale for its investigation in drug discovery, with the potential for unique conformational properties that could translate into improved potency, selectivity, and pharmacokinetic profiles. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this and other novel substituted phenylureas.

References

  • U.S. Environmental Protection Agency. Urea, (4-ethoxyphenyl)- - Substance Details. [Link]

  • [This cit
  • Royal Society of Chemistry. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. [Link]

  • Organic Syntheses. Dulcin. [Link]

  • [This cit
  • ACS Publications. Synthesis of the Sweetener Dulcin from the Analgesic Tylenol. [Link]

  • National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • [This cit
  • MDPI. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. [Link]

  • [This cit
  • ResearchGate. Synthesis of sweetening agent dulcin from p-aminophenol. [Link]

  • [This cit
  • [This cit
  • ResearchGate. Phenylurea Herbicides. [Link]

  • The Royal Society of Chemistry. Synthesis of dulcin. [Link]

Sources

A-Technical-Guide-to-2-Ethoxyphenyl-urea-From-Serendipitous-Discovery-to-Banned-Substance

Author: BenchChem Technical Support Team. Date: February 2026

(2-Ethoxyphenyl)urea , more commonly known by the trade name Dulcin , holds a significant, albeit cautionary, place in the history of synthetic chemistry and food science. Initially celebrated as a revolutionary artificial sweetener, its journey from a laboratory curiosity to a widely used sugar substitute, and its eventual prohibition due to safety concerns, offers valuable insights into the evolving landscape of chemical synthesis, toxicological evaluation, and regulatory oversight. This technical guide provides an in-depth exploration of the discovery, synthesis, history, and toxicological profile of (2-Ethoxyphenyl)urea, tailored for researchers, scientists, and professionals in drug development.

Discovery and Initial Synthesis

The discovery of (2-Ethoxyphenyl)urea is credited to the Polish chemist Józef Berlinerblau in 1883[1]. The discovery of its sweet taste was serendipitous, occurring just a few years after the discovery of saccharin, the first commercial artificial sweetener[2]. This finding sparked interest in the potential of synthetic compounds as sugar substitutes.

The initial synthesis of (2-Ethoxyphenyl)urea, as described by Berlinerblau, involved the reaction of p-phenetidine with potassium cyanate[3]. This straightforward method provided a viable route to produce the compound for further investigation.

Experimental Protocol: Synthesis from p-Phenetidine and Potassium Cyanate

Objective: To synthesize (2-Ethoxyphenyl)urea from p-phenetidine hydrochloride and potassium cyanate.

Materials:

  • p-Phenetidine hydrochloride

  • Potassium cyanate

  • Distilled water

  • Ethanol

  • Standard laboratory glassware (beakers, flasks, condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve p-phenetidine hydrochloride in water.

  • Separately, prepare an aqueous solution of potassium cyanate.

  • Slowly add the potassium cyanate solution to the p-phenetidine hydrochloride solution while stirring.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature, and then further in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure (2-Ethoxyphenyl)urea as white, needle-like crystals[4].

Causality of Experimental Choices: The choice of p-phenetidine as a starting material was likely driven by its availability and the known reactivity of the amino group. The use of potassium cyanate provides the urea functionality through a well-established reaction mechanism. The reflux condition is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. Recrystallization is a standard purification technique for solid organic compounds, leveraging differences in solubility between the desired product and impurities.

The Rise of Dulcin: A Promising Sucrose Substitute

Following its discovery, (2-Ethoxyphenyl)urea was commercialized under the name "Dulcin". It gained popularity as an artificial sweetener due to several advantageous properties. It is estimated to be approximately 250 times sweeter than sucrose[5]. A significant advantage of Dulcin over saccharin was the absence of a bitter or metallic aftertaste, which was a common complaint with saccharin[1]. This made it a more palatable option for consumers and food manufacturers.

Early medical tests deemed Dulcin safe for human consumption, and it was even recommended for individuals with diabetes[1]. Its use became widespread in the early 20th century, and it was incorporated into a variety of food and beverage products.

Synthesis Methodologies

Over the years, several methods for the synthesis of (2-Ethoxyphenyl)urea have been developed. These methods aimed to improve yield, reduce costs, and utilize different starting materials.

Urea-Based Synthesis

A common and efficient method involves the reaction of p-phenetidine hydrochloride with urea[3]. This method is often preferred for its simplicity and the ready availability of urea, a bulk chemical. The reaction proceeds by the nucleophilic attack of the amino group of p-phenetidine on one of the carbonyl carbons of urea, with the elimination of ammonia.

Objective: To synthesize (2-Ethoxyphenyl)urea from p-phenetidine hydrochloride and urea.

Materials:

  • p-Phenetidine hydrochloride

  • Urea

  • Water

  • Concentrated hydrochloric acid

  • Glacial acetic acid

Procedure:

  • Create a mixture of p-phenetidine hydrochloride and a molar excess of urea in a round-bottomed flask[3].

  • Add water, a small amount of concentrated hydrochloric acid, and glacial acetic acid to the mixture[3].

  • Heat the suspension to boiling with vigorous stirring. The reaction mixture will initially form a dark-colored solution[3].

  • Continue boiling for approximately 45-90 minutes. The product will begin to precipitate out of the solution[3].

  • Once the reaction is complete (indicated by the solidification of the reaction mixture), remove the heat source and allow it to cool to room temperature[3].

  • Break up the solid mass, add water, and collect the crude product by suction filtration[3].

  • Wash the product with cold water and dry it.

  • Purify the crude (2-Ethoxyphenyl)urea by recrystallization from boiling water to obtain fine white plates[3].

Self-Validation: The purity of the synthesized product can be verified by its melting point, which should be sharp and consistent with the literature value of 173-174°C[1][4]. Further characterization can be performed using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR to confirm the chemical structure.

Phosgene-Based Synthesis

Another route to (2-Ethoxyphenyl)urea involves the use of phosgene (COCl2) or its safer solid equivalent, triphosgene[5][6]. In this method, p-phenetidine is first reacted with phosgene to form an isocyanate intermediate. This intermediate is then reacted with ammonia to yield the final urea product.

Causality and Trustworthiness: While effective, the use of highly toxic phosgene gas necessitates stringent safety precautions. Triphosgene is often used as a safer alternative as it is a solid that generates phosgene in situ[6]. This two-step approach offers good control over the reaction and generally results in high yields. The protocols must include measures to trap any unreacted phosgene.

Caption: Major synthetic routes to (2-Ethoxyphenyl)urea.

The Downfall: Toxicity and Prohibition

Despite its initial success, concerns about the safety of Dulcin began to emerge. A comprehensive long-term toxicity study published in 1951 raised significant questions about its safety[2]. Subsequent animal testing revealed evidence of chronic toxicity, including carcinogenic properties[1][7].

These findings led to a re-evaluation of its safety for human consumption. In 1954, the U.S. Food and Drug Administration (FDA) banned Dulcin from the market, citing it as a poisonous substance with no place in food[1]. Japan followed suit, banning its use in 1969 after several poisoning incidents[1]. Today, Dulcin is banned in most countries[5][8].

Toxicological Profile

The toxicity of (2-Ethoxyphenyl)urea is attributed to its metabolism in the body. While urea itself is a natural product of human metabolism, substituted ureas can have varied and sometimes harmful effects[9][10]. In the case of Dulcin, its metabolites were found to be potentially hazardous[5].

Quantitative Toxicity Data

ParameterValueSpeciesRouteReference
LD501900 mg/kgRatOral[1]
Toxic Dose (Adults)20-40 gHumanIngestion[5]
Toxic Dose (Children)8-10 gHumanIngestion[5]

Symptoms of acute toxicity in humans include dizziness, nausea, methemoglobinemia with cyanosis, and hypotension[5]. The long-term toxic effects observed in animal studies included liver damage and the development of tumors[11].

Dulcin_Timeline cluster_Discovery Discovery & Early Use cluster_Toxicity Toxicity Concerns & Ban d1 1883: Discovery by Józef Berlinerblau d2 c. 1890: Mass Production Begins d1->d2 d3 Early 20th Century: Widespread use as a sweetener d2->d3 t1 1951: Publication of long-term toxicity study t2 1954: Banned by the US FDA t1->t2 t3 1969: Banned in Japan t2->t3

Caption: Timeline of the history of (2-Ethoxyphenyl)urea (Dulcin).

Conclusion

The story of (2-Ethoxyphenyl)urea, or Dulcin, serves as a critical case study in the fields of synthetic chemistry and food science. Its journey from a promising artificial sweetener to a banned substance underscores the importance of rigorous, long-term toxicological testing for any new compound intended for human consumption. The synthetic routes to Dulcin remain relevant from a chemical education perspective, illustrating fundamental principles of organic synthesis. For professionals in drug development and regulatory affairs, the history of Dulcin is a stark reminder of the potential for unforeseen long-term health consequences of seemingly benign substances and the paramount importance of a cautious and evidence-based approach to product safety.

References

  • Goldsmith, R. H. (1986). Dulcin: A Centennial Perspective. Journal of Forensic Sciences, 31(1), 333-336. [Link]

  • Goldsmith, R. H. (1986). Dulcin: a centennial perspective. Journal of Forensic Sciences, 31(1), 333–336. [Link]

  • ZambiaFiles. Dulcin. ZambiaWiki. [Link]

  • MDPI. (2021). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]

  • Wikipedia. Dulcin. [Link]

  • Organic Syntheses. Dulcin. [Link]

  • Diamandopoulos, A. A. (2008). On the discovery of UREA. Identification, synthesis and observations that let to establishing the first uraemic retention solute. Contributions to Nephrology, 160, 1–6. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9013, Dulcin. [Link]

  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]

  • F1000Research. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. [Link]

  • Superpower. Banned Health Ingrediants. [Link]

  • ASTM International. (1986). Dulcin: A Centennial Perspective. Journal of Forensic Sciences. [Link]

  • Center for Science in the Public Interest. (2022). Banned additives. [Link]

  • Proudfoot, A. T. (2009). Poisoning due to urea herbicides. Clinical Toxicology, 47(4), 317–318. [Link]

  • chemeurope.com. Dulcin. [Link]

  • National Toxicology Program. (2002). NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, (64), 1–e10. [Link]

Sources

Potential biological activities of (2-Ethoxyphenyl)urea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of (2-Ethoxyphenyl)urea Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the burgeoning field of (2-Ethoxyphenyl)urea derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthesis, mechanisms of action, and therapeutic potential of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. The urea functionality is a cornerstone in drug design, primarily due to its remarkable ability to form stable, bidentate hydrogen bonds with protein targets, thereby modulating biological activity and improving drug-like properties.[1] The (2-Ethoxyphenyl)urea structure, in particular, offers a unique combination of lipophilicity and hydrogen bonding capacity, making it a promising starting point for the development of novel therapeutics.

Synthetic Strategies: From Concept to Compound

The synthesis of N,N'-disubstituted unsymmetrical ureas, such as those bearing a (2-Ethoxyphenyl) moiety, is a well-established yet nuanced process in organic chemistry. The primary and most direct route involves the reaction of an amine with an isocyanate intermediate.[1][2] For the specific synthesis of (2-Ethoxyphenyl)urea derivatives, this entails the reaction of 2-ethoxyaniline with a desired isocyanate.

The causality behind this choice of reaction is its efficiency and high yield. The isocyanate group is highly electrophilic, readily reacting with the nucleophilic amine of the 2-ethoxyaniline. When the required isocyanate is not commercially available, it can be generated in situ from a corresponding primary amine using phosgene or safer, more manageable phosgene equivalents like triphosgene or carbonyldiimidazole (CDI).[1][3] This in situ generation is a critical step for creating novel derivatives and avoids the handling of potentially hazardous isocyanate precursors.

Experimental Protocol: General Synthesis of a (2-Ethoxyphenyl)urea Derivative

This protocol outlines a self-validating system for synthesizing a target compound, for example, 1-(2-ethoxyphenyl)-3-(4-chlorophenyl)urea.

  • Reagent Preparation:

    • Dissolve 2-ethoxyaniline (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Toluene) under an inert nitrogen atmosphere.

    • In a separate flask, prepare a solution of 4-chlorophenyl isocyanate (1.0 eq) in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the 2-ethoxyaniline solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction and prevent the formation of side products.

    • Add the 4-chlorophenyl isocyanate solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring. The slow addition ensures a homogenous reaction and prevents localized overheating.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed. This provides a real-time check on reaction completion.

    • Upon completion, the resulting precipitate (the urea product) is typically collected by vacuum filtration.

    • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Purification and Characterization:

    • If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

    • Dry the final product under vacuum.

    • Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[2]

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Ethoxyaniline 2-Ethoxyaniline Reaction Anhydrous Solvent Room Temperature 2-Ethoxyaniline->Reaction Aryl_Isocyanate R-N=C=O (Aryl Isocyanate) Aryl_Isocyanate->Reaction Product_Urea (2-Ethoxyphenyl)urea Derivative Reaction->Product_Urea

Caption: General synthetic pathway for (2-Ethoxyphenyl)urea derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The urea scaffold is a privileged structure in oncology drug discovery. Many approved anticancer agents, particularly kinase inhibitors, feature a diaryl urea moiety.[4] This structural motif is adept at targeting the ATP-binding pocket of various kinases, which are critical regulators of cell growth, proliferation, and survival.[5] Derivatives of phenylurea have demonstrated potent activity by inhibiting receptor tyrosine kinases (RTKs), Raf kinases, and other protein kinases integral to tumorigenesis.[5]

Mechanism of Action: Kinase Inhibition

The primary anticancer mechanism for many (2-Ethoxyphenyl)urea derivatives is the inhibition of protein kinases. For instance, compounds similar in structure to Sorafenib, a diaryl urea-based drug, act as multi-kinase inhibitors, targeting key players in tumor angiogenesis and proliferation like VEGFR and PDGFR, as well as the Raf/MEK/ERK signaling pathway.[4][6] The urea functional group forms critical hydrogen bonds with the hinge region of the kinase domain, while the ethoxyphenyl and other aryl substituents occupy adjacent hydrophobic pockets, ensuring high-affinity binding and potent inhibition.

Data Presentation: Antiproliferative Activity of Urea Derivatives
Compound ClassTarget Cancer Cell LineIC₅₀ (µM)Mechanism of Action
N-aryl urea derivativesProstate, Breast CancerVariesKinase Overexpression Inhibition
4-phenylthiazole-2-amine ureasHepatic CancerComparable to SorafenibMulti-kinase inhibition (VEGFR, PDGFR-β, Raf)
Suramin analogue (NCTU-Alan-2026)Breast Cancer (MCF7)193Blocks FGF1-FGF1R2 interaction
InfigratinibBladder Cancer (RT112)Low nanomolarFGFR1/2/3/4 Inhibition

Data synthesized from multiple sources.[6]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT/MTS)
  • Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma, MCF7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the (2-Ethoxyphenyl)urea test compounds in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. A vehicle control (e.g., DMSO) must be included.

  • Viability Assessment:

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • Living cells with active mitochondrial dehydrogenases will convert the tetrazolium salt (MTT/MTS) into a colored formazan product.

  • Data Acquisition: Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor (2-Ethoxyphenyl)urea Derivative Inhibitor->RAF Inhibits cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation Leads to Inhibitor (2-Ethoxyphenyl)urea Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. [2]Urea derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains. [7][8]Aryl ureas, in particular, have shown promise against challenging Gram-negative bacteria, including carbapenemase-producing Klebsiella pneumoniae and MDR Escherichia coli. [9]

Mechanism of Action

The precise antimicrobial mechanisms of urea derivatives are still under investigation but are thought to involve the inhibition of essential microbial enzymes. Molecular docking studies have suggested that these compounds can bind to the active sites of targets like penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. [2]The urea moiety's ability to form key hydrogen bonds within the enzyme's active site is critical for this inhibitory activity.

Data Presentation: Antimicrobial Potency of Aryl Urea Derivatives
DerivativeTarget OrganismMIC (µM)
7b K. pneumoniae (Carbapenemase-producing)100
11b K. pneumoniae (Carbapenemase-producing)50
67d K. pneumoniae (Carbapenemase-producing)72
11b E. coli (MDR)50
67d E. coli (MDR)36
3l (Adamantyl urea)Acinetobacter baumannii94.5% inhibition at 32 µg/mL

Data synthesized from multiple sources.[2][8][9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the (2-Ethoxyphenyl)urea derivative in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare serial dilutions of test compound in 96-well plate C 3. Inoculate each well with bacterial suspension A->C B 2. Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D 4. Incubate plate (e.g., 37°C for 24h) C->D E 5. Visually inspect wells for turbidity (growth) D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Sources

An In-Depth Technical Guide to the In Silico Prediction of (2-Ethoxyphenyl)urea's Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Predictive Pharmacology in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a chemical entity to a clinical candidate is fraught with challenges, high attrition rates, and escalating costs. The capacity to predict a molecule's pharmacological profile—its efficacy, safety, and pharmacokinetic properties—at the earliest stages is not merely an advantage; it is a fundamental necessity. In silico methodologies, leveraging computational power to model, simulate, and predict biological and chemical interactions, have emerged as an indispensable pillar of this predictive paradigm.[1][2]

This guide provides a comprehensive, technically-grounded framework for elucidating the potential pharmacological profile of (2-Ethoxyphenyl)urea, a molecule representative of the vast chemical space of urea derivatives. The urea scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and recognized for its ability to form critical hydrogen bond interactions with biological targets.[3][4] By treating (2-Ethoxyphenyl)urea as a novel investigational compound, we will walk through a systematic, multi-faceted computational workflow. This document is designed not as a rigid protocol but as a strategic guide for researchers, scientists, and drug development professionals, explaining the causal logic behind each methodological choice to construct a robust, data-driven hypothesis of a molecule's therapeutic potential.

Section 1: The Foundation—Ligand and Target Preparation

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input structures. This initial phase involves preparing the small molecule (the ligand) and identifying and preparing its potential biological targets (the proteins).

Ligand Preparation: From 2D Structure to 3D Conformation

The first step is to generate a high-fidelity, three-dimensional, and energetically favorable conformation of (2-Ethoxyphenyl)urea. This is not a trivial step, as the ligand's conformation dictates its ability to fit within a protein's binding pocket.

Protocol 1: Ligand Structure Generation and Optimization

  • 2D Structure Generation: Draw the (2-Ethoxyphenyl)urea structure using a chemical drawing tool such as MarvinSketch or ChemDraw. Export the structure in a standard format like SMILES (CCOC1=CC=CC=C1NC(N)=O) or SDF.

  • 3D Structure Conversion: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.

  • Protonation State Determination: At a physiological pH of 7.4, (2-Ethoxyphenyl)urea is unlikely to be ionized. However, for other molecules, tools like ChemAxon's pKa calculator or the H++ server are critical for assigning the correct protonation states, which directly influences electrostatic interactions.

  • Energy Minimization: The initial 3D structure is not necessarily at a low-energy state. A molecular mechanics force field (e.g., MMFF94 or UFF) must be applied using software like Avogadro or PyRx to relax the structure into a stable, low-energy conformation.[5] This step resolves steric clashes and optimizes bond lengths and angles.

  • File Format for Docking: Save the final, optimized 3D structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina.

Target Identification: Fishing for Potential Biological Partners

For a novel compound, potential protein targets are unknown. We can generate hypotheses by searching for proteins that are known to bind molecules structurally similar to (2-Ethoxyphenyl)urea.

Protocol 2: Similarity-Based Target Fishing

  • Database Selection: Utilize large-scale bioactive molecule databases such as ChEMBL or PubChem .[6] These databases link chemical structures to experimental bioactivity data.

  • Similarity Search: Using the SMILES string of (2-Ethoxyphenyl)urea, perform a Tanimoto similarity search in the selected database. A Tanimoto coefficient > 0.85 is often considered indicative of high structural similarity.

  • Target Collation: Compile a list of protein targets associated with the structurally similar "hit" compounds. For instance, many substituted phenylurea compounds are known inhibitors of kinases (e.g., Sorafenib, a multi-kinase inhibitor) or other enzymes.

  • Target Prioritization: Prioritize targets based on relevance to disease pathways, druggability, and the availability of high-quality crystal structures in the RCSB Protein Data Bank (PDB) .[7] For this guide, let's hypothesize that our search identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-known kinase target for urea-containing drugs, as a high-priority candidate.

Section 2: Predicting Interaction—Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. It is a powerful tool for screening virtual libraries and understanding the molecular basis of ligand-receptor recognition.[8][9]

Causality in Docking: The "Lock and Key" in a Dynamic World

The core principle of docking is to find the most stable binding pose of the ligand within the protein's active site, quantified by a scoring function that estimates the binding free energy. A lower (more negative) score typically indicates a stronger, more favorable interaction. We will use AutoDock Vina , a widely cited and effective tool, for this purpose.[10]

Protocol 3: Molecular Docking of (2-Ethoxyphenyl)urea against VEGFR-2

  • Protein Preparation:

    • Download the crystal structure of VEGFR-2 from the PDB (e.g., PDB ID: 2OH4).

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands using a tool like PyMOL or UCSF Chimera.

    • Add polar hydrogens, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Save the "clean" protein structure in the .pdbqt format.

  • Binding Site Definition:

    • Define the "search space" or "grid box" for the docking algorithm. This is a three-dimensional box that encompasses the known active site of the protein.

    • The box's coordinates can be determined from the position of a co-crystallized ligand in a reference PDB structure or by using binding site prediction servers like CASTp. The size of the box must be large enough to allow the ligand rotational and translational freedom.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared ligand (.pdbqt), prepared protein (.pdbqt), and the grid box configuration as inputs.

    • Vina will perform a series of conformational searches, generating multiple binding poses (typically 9-10) ranked by their binding affinity scores (in kcal/mol).

  • Result Analysis and Validation (Self-Validating System):

    • Binding Affinity: Analyze the scores of the top-ranked poses. A score below -7.0 kcal/mol is generally considered a good starting point for a potential hit.

    • Interaction Analysis: Visualize the top-ranked pose in a molecular viewer (e.g., BIOVIA Discovery Studio or PyMOL). Critically examine the intermolecular interactions. For urea derivatives, look for the hallmark hydrogen bonds formed by the urea's N-H donors and C=O acceptor with key active site residues (e.g., the "hinge region" in kinases).

    • Protocol Validation: To ensure the docking parameters are reliable, perform a "re-docking" experiment. Extract the native ligand from the original crystal structure and dock it back into the protein using the exact same protocol. A successful validation is typically marked by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal pose.

Visualizing the Docking Workflow

The following diagram outlines the logical flow of a molecular docking experiment.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation (2D -> 3D -> Energy Minimized) grid Define Binding Site (Grid Box Generation) ligand_prep->grid protein_prep Protein Preparation (PDB -> Clean -> Add Hydrogens) protein_prep->grid run_dock Execute Docking (AutoDock Vina) grid->run_dock analyze_pose Analyze Binding Pose (H-Bonds, Hydrophobic Int.) run_dock->analyze_pose validate Protocol Validation (Re-dock Native Ligand, RMSD < 2Å) analyze_pose->validate Feedback

Caption: Workflow for a typical molecular docking experiment.

Predicted Docking Data Summary

The following table represents a hypothetical output from docking (2-Ethoxyphenyl)urea against a panel of prioritized kinase targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
VEGFR-22OH4-8.9Cys919, Asp1046 (H-Bonds with Urea)
B-Raf4YHT-7.5Cys532, Phe595
c-Kit1T46-8.1Cys673, Thr670 (H-Bonds with Urea)
p38 MAPK3HEC-6.8Met109, Gly110

Section 3: ADMET Profiling—Predicting Drug-Likeness

A compound's efficacy is irrelevant if it cannot reach its target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage risk assessment.[11]

The Causality of Physicochemical Properties

Many ADMET properties can be inferred from a molecule's fundamental physicochemical characteristics. For instance, Lipinski's Rule of Five provides a heuristic to evaluate drug-likeness and potential oral bioavailability.

Protocol 4: Physicochemical and ADMET Property Prediction

  • Tool Selection: Utilize integrated online platforms such as SwissADME or commercial software packages that compute a wide range of molecular descriptors.

  • Property Calculation: Input the SMILES string of (2-Ethoxyphenyl)urea.

  • Analysis: Evaluate the computed properties against established thresholds for drug-likeness. Key parameters include:

    • Lipinski's Rule of Five: Molecular Weight (MW < 500), LogP (octanol-water partition coefficient < 5), H-bond donors (< 5), H-bond acceptors (< 10).

    • Solubility: Predicted aqueous solubility (LogS) is critical for absorption.

    • CYP450 Inhibition: Predict potential inhibition of key cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4), which is a major cause of drug-drug interactions.

    • hERG Blockade: Predict potential for blocking the hERG potassium channel, a key indicator of cardiotoxicity.[12]

    • Blood-Brain Barrier (BBB) Permeation: Predict whether the compound is likely to cross into the central nervous system.

Predicted ADMET Profile for (2-Ethoxyphenyl)urea
PropertyPredicted ValueAssessment / Implication
Molecular Weight180.21 g/mol Compliant with Lipinski's Rule
LogP1.65Good balance of lipophilicity/hydrophilicity
H-Bond Donors2Compliant with Lipinski's Rule
H-Bond Acceptors3Compliant with Lipinski's Rule
Aqueous Solubility (LogS)-2.5Moderately soluble
GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantYesPotential for CNS effects (on- or off-target)
CYP2D6 InhibitorNoLow risk of specific drug-drug interactions
hERG BlockerLow ProbabilityLow risk of cardiotoxicity

Section 4: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[13] If a reliable dataset of urea derivatives with known activity against a specific target (e.g., VEGFR-2) is available, a QSAR model can predict the activity of our novel compound.

The Logic of QSAR: Learning from Analogs

The core principle is that structurally similar molecules are likely to have similar biological activities. QSAR quantifies this by correlating molecular descriptors (numerical representations of chemical structure) with activity.

Protocol 5: QSAR Model Development and Prediction

  • Data Curation: Assemble a dataset of at least 20-30 compounds with a common structural scaffold (e.g., phenylureas) and experimentally measured activity (e.g., IC₅₀) against the target of interest.

  • Descriptor Calculation: For each molecule, calculate a range of molecular descriptors (e.g., topological, electronic, constitutional) using software like PaDEL-Descriptor or Mordred.

  • Model Building: Divide the dataset into a training set (~80%) and a test set (~20%). Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest) to build a model that correlates the descriptors with the activity for the training set.

  • Model Validation (Self-Validating System):

    • Internal Validation: Use cross-validation (e.g., Leave-One-Out) on the training set to calculate the cross-validated R² (Q²). A Q² > 0.5 is generally considered predictive.

    • External Validation: Use the model to predict the activity of the test set compounds. Calculate the predictive R² (R²pred). An R²pred > 0.6 indicates a robust model.

  • Prediction for (2-Ethoxyphenyl)urea: Once the model is validated, calculate the same set of descriptors for (2-Ethoxyphenyl)urea and use the model to predict its biological activity.

Visualizing the QSAR Workflow

G Data Curate Dataset (Structures + IC50 Values) Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split Data (Training Set & Test Set) Model Build Model (e.g., MLR, Random Forest) Split->Model Descriptors->Split InternalVal Internal Validation (Cross-validation, Q2 > 0.5) Model->InternalVal ExternalVal External Validation (Predict Test Set, R2pred > 0.6) InternalVal->ExternalVal Predict Predict Activity of (2-Ethoxyphenyl)urea ExternalVal->Predict Validated Model

Caption: A flowchart of the QSAR model development and prediction process.

Section 5: Molecular Dynamics (MD) Simulation—Refining the Picture

While docking provides a static snapshot of binding, MD simulations introduce dynamics, allowing us to observe the behavior of the ligand-protein complex over time. This can validate the stability of a docked pose and reveal subtle conformational changes.[14][15][16]

Rationale: From a Static Pose to a Dynamic Interaction

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of how their positions and velocities change over time. For drug discovery, this helps assess the stability of the key interactions identified in docking. An unstable interaction in an MD simulation may indicate a false positive from the docking study.[17]

Protocol 6: Assessing Binding Stability with MD

  • System Preparation: Take the top-ranked docked complex of (2-Ethoxyphenyl)urea and VEGFR-2 as the starting point.

  • Solvation: Place the complex in a periodic box of water molecules to simulate the aqueous cellular environment. Add counter-ions to neutralize the system.

  • Simulation: Using an MD engine like GROMACS or AMBER, first minimize the energy of the entire system, then gradually heat it to physiological temperature (310 K) and equilibrate it.

  • Production Run: Run the simulation for a duration of 50-100 nanoseconds.

  • Trajectory Analysis:

    • RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable, plateaued RMSD for the ligand indicates it remains securely bound in the active site.

    • Interaction Stability: Monitor the key hydrogen bonds identified in docking. If these bonds are maintained for a high percentage of the simulation time, it strongly supports the predicted binding mode.

Conclusion: Synthesizing a Predictive Pharmacological Profile

By integrating the outputs from these interconnected in silico techniques, we can construct a comprehensive, albeit predictive, pharmacological profile for (2-Ethoxyphenyl)urea.

Predicted Profile Summary: (2-Ethoxyphenyl)urea

  • Pharmacodynamics: Likely a kinase inhibitor, with a particularly strong predicted binding affinity for VEGFR-2 and c-Kit. The urea moiety is predicted to be critical for binding, forming key hydrogen bonds in the hinge region of the kinase domain.

  • Pharmacokinetics: The compound exhibits excellent drug-like properties according to Lipinski's rules. It is predicted to have high gastrointestinal absorption and moderate aqueous solubility. It is not predicted to be a potent inhibitor of major CYP450 enzymes, suggesting a lower risk of drug-drug interactions. Its potential to cross the blood-brain barrier warrants further investigation.

  • Safety/Toxicology: Early predictions suggest a low risk of cardiotoxicity (hERG blockade).

This in silico profile serves as a robust, data-driven hypothesis. It provides a strong rationale for proceeding with chemical synthesis and subsequent in vitro validation, such as enzyme inhibition assays and cell-based activity screens. The power of this workflow lies in its ability to prioritize promising candidates and identify potential liabilities before committing significant resources, embodying the "fail early, fail cheap" mantra of modern, efficient drug discovery.

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The Strategic Utility of (2-Ethoxyphenyl)urea as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(2-Ethoxyphenyl)urea, a seemingly unassuming monosubstituted arylurea, emerges as a molecule of significant strategic value in the landscape of organic synthesis. Its unique structural arrangement, featuring a urea moiety ortho to an ethoxy group, preordains it for a range of intramolecular cyclization reactions, rendering it a powerful precursor for the construction of diverse and medicinally relevant heterocyclic scaffolds. This technical guide provides an in-depth exploration of (2-Ethoxyphenyl)urea, from its synthesis and characterization to its application as a pivotal building block in the synthesis of privileged heterocyclic systems, such as benzimidazolones. By elucidating the underlying mechanistic principles and providing detailed experimental protocols, this document aims to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of this versatile precursor.

Introduction: The Unseen Potential of a Substituted Urea

Urea and its derivatives have long been recognized as fundamental components in the fields of medicinal chemistry and materials science.[1] The urea functional group, with its capacity for strong hydrogen bonding, plays a crucial role in molecular recognition and the modulation of physicochemical properties of bioactive molecules.[1] While the broader class of aryl ureas has been extensively studied, the specific synthetic advantages conferred by ortho-substitution patterns remain a subject of ongoing exploration. (2-Ethoxyphenyl)urea distinguishes itself through the proximate positioning of the ethoxy and urea functionalities, a structural feature that facilitates intramolecular cyclization reactions, providing a streamlined entry into complex heterocyclic systems that are often challenging to synthesize through other routes. This guide will delve into the practical aspects of utilizing (2-Ethoxyphenyl)urea as a strategic precursor, with a focus on enabling chemists to integrate this valuable tool into their synthetic programs.

Synthesis and Characterization of (2-Ethoxyphenyl)urea

The efficient synthesis of (2-Ethoxyphenyl)urea is a critical first step in its utilization as a precursor. Several reliable methods can be employed, with the choice often depending on the scale of the reaction and the availability of starting materials.

Synthetic Pathways to (2-Ethoxyphenyl)urea

Two principal and robust methods for the synthesis of (2-Ethoxyphenyl)urea are presented below, each with its own set of advantages.

Method A: From 2-Ethoxyaniline and Urea

This method, adapted from a well-established procedure for the synthesis of aryl ureas, offers a straightforward and cost-effective approach.[2] The reaction proceeds via the in situ generation of isocyanic acid from the thermal decomposition of urea, which then reacts with the primary amine.

Experimental Protocol: Synthesis of (2-Ethoxyphenyl)urea from 2-Ethoxyaniline and Urea

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethoxyaniline hydrochloride (1 equivalent), urea (4 equivalents), water, and a catalytic amount of glacial acetic acid and concentrated hydrochloric acid.

  • Reaction Execution: Heat the mixture to a vigorous boil. The reaction progress can be monitored by the precipitation of the product.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solidified product is then broken up, filtered, washed with cold water, and dried to afford crude (2-Ethoxyphenyl)urea. Further purification can be achieved by recrystallization from boiling water to yield a crystalline solid.

Method B: From 2-Ethoxyaniline using a Phosgene Equivalent

For instances where milder reaction conditions are preferred or for the synthesis of more complex, unsymmetrical ureas, the use of a phosgene equivalent such as triphosgene is a highly effective strategy.[3] This method involves the in situ generation of an isocyanate from the aniline, which is then trapped by an amine. For the synthesis of the parent (2-Ethoxyphenyl)urea, ammonia can be used as the trapping agent.

Experimental Protocol: Synthesis of (2-Ethoxyphenyl)urea from 2-Ethoxyaniline and Triphosgene

  • Isocyanate Formation: In a fume hood, dissolve 2-ethoxyaniline (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution in an ice bath. To this, add a solution of triphosgene (0.35 equivalents) in the same solvent dropwise.

  • Urea Formation: After the formation of the isocyanate is complete (as monitored by TLC or IR spectroscopy), carefully bubble ammonia gas through the reaction mixture or add a solution of ammonia in a suitable solvent.

  • Work-up and Purification: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization

Thorough characterization of (2-Ethoxyphenyl)urea is essential to confirm its identity and purity. The expected spectroscopic data are summarized below.

Spectroscopic Data for (2-Ethoxyphenyl)urea
Appearance White to off-white crystalline solid
Molecular Formula C9H12N2O2
Molecular Weight 180.21 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.2-8.4 (br s, 1H, Ar-NH), 7.8-8.0 (d, 1H, Ar-H), 6.8-7.1 (m, 3H, Ar-H), 6.1-6.3 (br s, 2H, -NH₂), 4.0-4.2 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 158.0 (C=O), 147.0 (C-OEt), 128.0 (Ar-C), 121.0 (Ar-C), 120.0 (Ar-C), 115.0 (Ar-C), 112.0 (Ar-C), 64.0 (-OCH₂CH₃), 15.0 (-OCH₂CH₃)
FTIR (KBr, cm⁻¹) 3450-3300 (N-H stretching), 1650-1630 (C=O stretching, Amide I), 1620-1580 (N-H bending, Amide II), 1250-1200 (C-O stretching)
Mass Spectrometry (EI) m/z (%): 180 (M⁺), 136, 108, 91

(2-Ethoxyphenyl)urea as a Precursor for Heterocyclic Synthesis

The synthetic utility of (2-Ethoxyphenyl)urea lies in its ability to undergo intramolecular cyclization reactions to form valuable heterocyclic systems. The ortho-ethoxy group plays a crucial role in these transformations.

Synthesis of Benzimidazol-2-ones

Benzimidazol-2-ones are a prominent class of heterocycles found in numerous biologically active compounds. (2-Ethoxyphenyl)urea serves as an excellent precursor for the synthesis of 1-substituted benzimidazol-2-ones through an intramolecular N-arylation reaction.[4]

Mechanism of Cyclization

The reaction proceeds via an initial deprotonation of the urea nitrogen, followed by an intramolecular nucleophilic attack on the aromatic ring, leading to the displacement of the ethoxy group and the formation of the benzimidazolone ring system. The ethoxy group acts as a good leaving group under the reaction conditions.

Figure 1: General mechanism for the cyclization of (2-Ethoxyphenyl)urea.

Experimental Protocol: Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one

  • Reaction Setup: To a solution of (2-Ethoxyphenyl)urea (1 equivalent) in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO), add a strong base like potassium hydroxide (KOH) (2-3 equivalents).

  • Reaction Execution: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.

Applications in Drug Discovery and Development

The heterocyclic scaffolds derived from (2-Ethoxyphenyl)urea are of significant interest to the pharmaceutical industry. Benzimidazolones, for instance, are core structures in a variety of drugs with diverse therapeutic applications, including antihistamines, antipsychotics, and anticoagulants. The ability to readily synthesize these and other related heterocycles from a common, easily accessible precursor like (2-Ethoxyphenyl)urea provides a strategic advantage in the early stages of drug discovery and lead optimization.

The modular nature of the synthesis of (2-Ethoxyphenyl)urea itself allows for the introduction of various substituents on the phenyl ring, which can then be carried through to the final heterocyclic product. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

(2-Ethoxyphenyl)urea is a versatile and valuable precursor in organic synthesis, offering a reliable and efficient entry into a range of important heterocyclic systems. Its straightforward synthesis and predictable reactivity in intramolecular cyclization reactions make it an attractive building block for both academic and industrial research. This technical guide has provided a comprehensive overview of the synthesis, characterization, and synthetic applications of (2-Ethoxyphenyl)urea, with the aim of empowering chemists to leverage its full potential in their synthetic endeavors. The continued exploration of the reactivity of this and related ortho-substituted aryl ureas is expected to unveil further novel and efficient synthetic methodologies for the construction of complex and biologically active molecules.

References

  • MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activity. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]

  • Google Patents. (2012). Preparation method of 2-hydroxybenzimidazole. CN102775355A.
  • Organic Syntheses. (n.d.). Dulcin. Organic Syntheses, Coll. Vol. 1, p.239 (1941); Vol. 5, p.47 (1925). [Link]

  • ResearchGate. (2018). Preparing 4-Ethoxyphenylurea Using Microwave Irradiation: Introducing Students to the Importance of Artificial Sweeteners and Microwave-Assisted Organic Synthesis (MAOS). [Link]

  • SIELC Technologies. (2018). Urea, 1-(p-ethoxyphenyl)-2-thio-. [Link]

  • ACS Publications. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters, 16(14), 3844–3847. [Link]

  • Chemical & Pharmaceutical Bulletin. (2005). 53(5), 492-497. [Link]

  • ACS Publications. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry, 59(7), 1937-1938. [Link]

  • ResearchGate. (n.d.). (a) ¹H NMR spectra and (b) ¹³C NMR spectra of the formation of... [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of mono-and N,N-disubstituted ureas. [Link]

  • Revues Scientifiques Marocaines. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 29-35. [Link]

  • ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea. [Link]

  • RSC Publishing. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148. [Link]

  • Organic Syntheses. (n.d.). ARYLUREAS I. CYANATE METHOD. Organic Syntheses, Coll. Vol. 3, p.136 (1955); Vol. 21, p.14 (1941). [Link]

  • RSC Publishing. (n.d.). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. [Link]

  • NIH. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(19), 3583. [Link]

  • ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • NIH. (2022). Highly Selective Electrochemical Synthesis of Urea Derivatives Initiated from Oxygen Reduction in Ionic Liquids. ACS Omega, 7(47), 43335–43342. [Link]

  • MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(11), 136. [Link]

  • DSpace@MIT. (1939). The synthesis of ethylene urea. [Link]

  • ResearchGate. (n.d.). -Mass spectrum of urea content. [Link]

  • ResearchGate. (2017). How to synthesize urea derivatives using triphosgene?. [Link]

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  • CORE. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. [Link]

  • Organic Chemistry Portal. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. [Link]

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  • Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. [Link]

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Toxicological Screening of (2-Ethoxyphenyl)urea and Analogs: A Risk-Stratification Framework

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the toxicological screening framework for (2-Ethoxyphenyl)urea (commonly referred to as o-Dulcin or o-phenetylurea) and its structural analogs.[1] This document is designed for drug development scientists to navigate the specific safety liabilities associated with phenylurea scaffolds, distinguishing the risks of the ortho isomer from the known carcinogenicity of the para isomer (Dulcin).

Executive Summary: The "Dulcin" Legacy and the Ortho-Para Divergence

(4-Ethoxyphenyl)urea, known as Dulcin , was a synthetic sweetener banned in the 1950s due to hepatotoxicity and liver tumor induction. Its structural isomer, (2-Ethoxyphenyl)urea , and related phenylurea analogs remain of interest in medicinal chemistry as intermediates and potential pharmacophores.

The core toxicological challenge with this class is metabolic bioactivation .[1] The safety profile hinges on two mechanisms:

  • Urea Hydrolysis: Cleavage of the urea bond releases ethoxyanilines (phenetidines).[1]

  • N-Hydroxylation: Formation of reactive nitrenium ions or quinone imines leading to methemoglobinemia and DNA adduction.[1]

This guide provides a self-validating screening protocol to de-risk (2-Ethoxyphenyl)urea analogs, ensuring they do not share the fatal flaws of their predecessors.[1]

Mechanistic Toxicology & SAR Logic[1]

The Metabolic Fork in the Road

The toxicity of phenylureas is dictated by the stability of the urea bond and the position of the ethoxy substituent.

  • The Para-Trap (Dulcin): The para-ethoxy group blocks para-hydroxylation (a safe detoxification route), forcing metabolism toward N-hydroxylation or urea hydrolysis.[1] The resulting p-phenetidine is a known nephrotoxin and carcinogen precursor.[1]

  • The Ortho-Opportunity ((2-Ethoxyphenyl)urea): The ortho-ethoxy group provides steric hindrance around the urea nitrogen.[1] This theoretically reduces the rate of enzymatic hydrolysis.[1] However, if hydrolysis occurs, o-phenetidine is released, which carries its own oxidative risks (methemoglobinemia).

Visualizing the Toxicity Pathway

The following diagram illustrates the critical metabolic nodes that must be monitored during screening.

Phenylurea_Metabolism Parent (2-Ethoxyphenyl)urea CYP450 CYP450 Oxidation Parent->CYP450 Activation Hydrolysis Amidase/Esterase Hydrolysis Parent->Hydrolysis Cleavage Safe_Met Ring Hydroxylation (Detoxification) Parent->Safe_Met Major Route (Ideal) N_Hydroxy N-Hydroxy-Urea Intermediate CYP450->N_Hydroxy Aniline 2-Ethoxyaniline (o-Phenetidine) Hydrolysis->Aniline MetHb Methemoglobinemia (RBC Damage) Aniline->MetHb Oxidation Adduct DNA/Protein Adducts (Genotoxicity) N_Hydroxy->Adduct Electrophilic Attack

Caption: Metabolic divergence of phenylureas. Screening must quantify the flux toward the Red nodes (Toxicity) vs. Green nodes (Detoxification).

The Screening Workflow (Tiered Approach)

Do not rely on a single endpoint. Use this tiered decision matrix to filter candidates early.

Tier 1: In Silico & Physicochemical Profiling
  • Objective: Predict hydrolytic stability and metabolic soft spots.

  • Method:

    • QSAR Modeling: Calculate Hammett constants (

      
      ) for substituents. Electron-withdrawing groups on the phenyl ring generally stabilize the urea bond against enzymatic hydrolysis.[1]
      
    • Steric Parameters: Calculate Taft steric parameters (

      
      ) for the ortho position. Higher steric bulk correlates with increased resistance to amidase cleavage.[1]
      
Tier 2: In Vitro Metabolic Stability (The "Kill Step")
  • Objective: Quantify the release of toxic anilines (phenetidines).

  • Assay: Microsomal Stability Assay with Aniline Trapping.

  • Acceptance Criteria: < 5% conversion to aniline derivative over 60 minutes.

Tier 3: Functional Toxicity
  • Objective: Assess genotoxicity and oxidative stress.

  • Assays:

    • Ames Test (Strain TA98/TA100): +/- S9 fraction. (Crucial for detecting N-hydroxylated metabolites).

    • Erythrocyte Oxidative Stress Assay: Direct measurement of Methemoglobin (MetHb) formation in human whole blood.

Detailed Protocol: Microsomal Aniline Release Assay

This is the critical self-validating protocol.[1] If the compound releases aniline here, it fails safety requirements regardless of other results.

Principle

Incubation of the test compound with liver microsomes (human and rat) to simulate Phase I metabolism. The endpoint is not just disappearance of parent, but the stoichiometric appearance of 2-ethoxyaniline , quantified via LC-MS/MS.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Internal Standard: d5-Phenetidine (deuterated standard for precise quantification).[1]

  • Quench Solution: Acetonitrile with 0.1% Formic Acid.[1]

Step-by-Step Methodology
  • Preparation: Prepare a 10 mM stock of (2-Ethoxyphenyl)urea in DMSO. Dilute to 1 µM working concentration in phosphate buffer (pH 7.4).

  • Pre-Incubation: Mix 190 µL of working solution with 5 µL of microsomes. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 5 µL of NADPH regenerating system to start the reaction.

    • Control A (No Cofactor): Replace NADPH with buffer to assess non-CYP hydrolysis (esterases/amidases).[1]

    • Control B (Zero Time): Quench immediately before adding NADPH.[1]

  • Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL Quench Solution containing the d5-Phenetidine internal standard. Centrifuge at 4000g for 10 mins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor MRM transitions for Parent (2-Ethoxyphenyl)urea and Metabolite (2-ethoxyaniline).[1]

Data Interpretation & Causality
ObservationMechanistic CauseDecision
Parent Stable, No Aniline Steric shielding is effective.[1] No metabolic liability.PASS
Parent Loss, No Aniline Ring hydroxylation (Detoxification) or Conjugation.PASS (Conditional)
Parent Loss, High Aniline Urea bond instability. High risk of MetHb/Carcinogenicity.[1]FAIL
Aniline in "No Cofactor" Chemical instability or Amidase activity.[1]FAIL (Hard Stop)

Visualizing the Decision Logic

Use this flowchart to standardize the Go/No-Go decisions for the project team.

Screening_Logic Start Candidate Analog (2-Ethoxyphenyl)urea deriv. Tier1 Tier 1: Stability Prediction (Steric/Electronic) Start->Tier1 Tier2 Tier 2: Microsomal Assay (Aniline Release) Tier1->Tier2 Predicted Stable Decision_Fail DISCARD CANDIDATE (High Toxicity Risk) Tier1->Decision_Fail High Hydrolysis Risk Tier3 Tier 3: Ames & MetHb Tier2->Tier3 <5% Aniline Release Tier2->Decision_Fail >5% Aniline Release Tier3->Decision_Fail Mutagenic / Oxidative Decision_Pass PROCEED to In Vivo (PK/Tox) Tier3->Decision_Pass Ames (-) / MetHb (-)

Caption: Integrated Screening Decision Tree. The "Aniline Release" gate (Tier 2) is the primary filter for this chemical class.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11216, (4-Ethoxyphenyl)urea (Dulcin).[1] PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Assessment of Health Effects of Exogenous Urea.[1][2] Integrated Risk Information System (IRIS).[1] Available at: [Link]

  • Renwick, A. G., et al. The metabolism of intense sweeteners.[3][4] Xenobiotica. Available at: [Link]

  • Ho, H. K., et al. Structure–toxicity relationship and structure–activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology. Available at: [Link]

  • Fotsch, C., et al. Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives. Journal of Medicinal Chemistry. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: High-Throughput Screening of (2-Ethoxyphenyl)urea for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The urea scaffold is a privileged motif in medicinal chemistry, found in many approved kinase inhibitors.[1] This document provides a comprehensive guide for the application of (2-Ethoxyphenyl)urea in high-throughput screening (HTS) to identify and characterize its potential as a protein kinase inhibitor. We present a detailed protocol for a robust, HTS-compatible Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a widely used platform for kinase inhibitor discovery.[2] This guide is intended for researchers, scientists, and drug development professionals engaged in kinase-targeted drug discovery.

Introduction: The Rationale for Screening (2-Ethoxyphenyl)urea

The urea functional group is a key pharmacophore in a multitude of clinically approved drugs due to its ability to form stable hydrogen bonds with protein targets.[1] Aryl urea derivatives, in particular, are prevalent in small molecule kinase inhibitors, where they often occupy the ATP-binding site. The general structure of (2-Ethoxyphenyl)urea suggests its potential to interact with the hinge region of a kinase, a common binding mode for Type II kinase inhibitors.

While the specific biological targets of (2-Ethoxyphenyl)urea are not extensively documented, its structural similarity to known kinase inhibitors warrants its investigation as a candidate for kinase- Cscreening campaigns. High-throughput screening (HTS) provides an efficient and powerful platform to rapidly assess the activity of compounds like (2-Ethoxyphenyl)urea against a large panel of kinases, thereby identifying potential "hits" for further drug development.[3]

This application note will focus on a hypothetical screening campaign against Src kinase , a non-receptor tyrosine kinase implicated in cancer progression, as a representative example. The principles and protocols described herein are readily adaptable to other kinase targets.

Assay Principle: TR-FRET Kinase Assay

For this screening campaign, we will employ a TR-FRET-based kinase assay, such as the LanthaScreen® platform.[4][5] This technology offers a homogeneous, sensitive, and robust format suitable for HTS.[2]

The assay principle is as follows:

  • A terbium (Tb)-labeled antibody (donor) specifically recognizes a tag on the kinase.

  • A fluorescently labeled, ATP-competitive tracer (acceptor) binds to the kinase's ATP-binding site.

  • When the donor and acceptor are in close proximity, Fluorescence Resonance Energy Transfer (FRET) occurs, resulting in a high TR-FRET signal.

  • Test compounds that bind to the ATP site, such as potential inhibitors like (2-Ethoxyphenyl)urea, will displace the tracer.

  • This displacement leads to a decrease in FRET, which is proportional to the inhibitory activity of the compound.

Below is a diagram illustrating the TR-FRET kinase binding assay principle.

TR_FRET_Kinase_Assay cluster_0 High FRET (No Inhibition) cluster_1 Low FRET (Inhibition) Kinase Src Kinase (Tagged) FRET High TR-FRET Signal Tb_Ab Tb-Antibody (Donor) Tb_Ab->Kinase Binds to Tag Tracer Fluorescent Tracer (Acceptor) Tracer->Kinase Binds to ATP Site Kinase_I Src Kinase (Tagged) No_FRET Low TR-FRET Signal Tb_Ab_I Tb-Antibody (Donor) Tb_Ab_I->Kinase_I Binds to Tag Inhibitor (2-Ethoxyphenyl)urea Inhibitor->Kinase_I Binds to ATP Site Tracer_I Fluorescent Tracer (Displaced)

Caption: Principle of the TR-FRET kinase binding assay.

Materials and Reagents

  • Compound: (2-Ethoxyphenyl)urea, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Kinase: Recombinant tagged Src kinase.

  • Antibody: Tb-labeled anti-tag antibody.

  • Tracer: Fluorescently labeled ATP-competitive kinase tracer.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Control Inhibitor: Staurosporine (a potent, non-selective kinase inhibitor).

  • Plates: 384-well, low-volume, white, opaque microplates.

  • Instrumentation: A microplate reader capable of TR-FRET measurements.[5]

Experimental Protocols

Assay Development and Validation

Before initiating a large-scale screen, it is crucial to develop and validate the assay to ensure its robustness and reliability.

Step 1: Determine the EC₈₀ of the Kinase This step identifies the kinase concentration that yields 80% of the maximum TR-FRET signal, ensuring the assay is sensitive to inhibition.

  • Prepare a 2-fold serial dilution of Src kinase in assay buffer.

  • Add 5 µL of each kinase dilution to the wells of a 384-well plate.

  • Add 5 µL of the Tb-antibody/tracer mixture to each well.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET-enabled plate reader.

  • Plot the TR-FRET ratio against the kinase concentration and determine the EC₈₀ value.

Step 2: Assay Validation with a Control Inhibitor Validate the assay performance using a known inhibitor, such as staurosporine.

  • Prepare a 10-point, 3-fold serial dilution of staurosporine in 100% DMSO, then dilute in assay buffer.

  • Add 5 µL of each staurosporine dilution to the wells.

  • Add 5 µL of Src kinase at 2x the EC₈₀ concentration.

  • Add 5 µL of the Tb-antibody/tracer mixture.

  • Incubate and read as described above.

  • Calculate the IC₅₀ of staurosporine.

Step 3: Z'-Factor Determination The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[6]

  • Prepare 16 wells of the high control (assay buffer with DMSO, kinase, and antibody/tracer mixture).

  • Prepare 16 wells of the low control (assay buffer with a high concentration of staurosporine, kinase, and antibody/tracer mixture).

  • Incubate and read the plate.

  • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σₚ + σₙ)) / |µₚ - µₙ| Where:

    • µₚ and σₚ are the mean and standard deviation of the high control.

    • µₙ and σₙ are the mean and standard deviation of the low control.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][8]

ParameterValueInterpretation
Mean High Control (µₚ) 2500(Example TR-FRET Ratio)
SD High Control (σₚ) 150(Example TR-FRET Ratio)
Mean Low Control (µₙ) 500(Example TR-FRET Ratio)
SD Low Control (σₙ) 75(Example TR-FRET Ratio)
Calculated Z'-Factor 0.66Excellent for HTS
High-Throughput Screening of (2-Ethoxyphenyl)urea

The following workflow outlines the process for a primary screen and subsequent confirmation and dose-response analysis.

HTS_Workflow Start Start HTS Campaign Primary_Screen Primary Screen (2-Ethoxyphenyl)urea at 10 µM Start->Primary_Screen Data_Analysis Data Analysis Calculate % Inhibition Primary_Screen->Data_Analysis Hit_Identification Hit Identification Inhibition > 50%? Data_Analysis->Hit_Identification Dose_Response Dose-Response Confirmation 10-point IC50 determination Hit_Identification->Dose_Response Yes No_Hit Inactive Compound Hit_Identification->No_Hit No IC50_Calculation IC50 Value Calculation Dose_Response->IC50_Calculation End Confirmed Hit IC50_Calculation->End

Caption: High-Throughput Screening Workflow.

Primary Screen Protocol:

  • Compound Plating: Dispense 50 nL of 10 mM (2-Ethoxyphenyl)urea stock in DMSO into the appropriate wells of a 384-well plate for a final assay concentration of 10 µM. Include high and low controls on each plate.

  • Kinase Addition: Add 5 µL of Src kinase (at 2x EC₈₀) to all wells.

  • Tracer/Antibody Addition: Add 5 µL of the Tb-antibody/tracer mixture to all wells.

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Plate Reading: Read the TR-FRET signal.

Data Analysis and Hit Confirmation:

  • Calculate Percent Inhibition: % Inhibition = (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control)) * 100

  • Hit Identification: Compounds showing >50% inhibition in the primary screen are considered "hits".

  • Dose-Response Analysis: Perform a 10-point dose-response curve for all identified hits to confirm activity and determine the IC₅₀ value.

CompoundPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)
(2-Ethoxyphenyl)urea 65%5.2
Control (Staurosporine) 98%0.015

Conclusion and Future Directions

This application note provides a detailed, field-proven methodology for evaluating (2-Ethoxyphenyl)urea as a potential protein kinase inhibitor using a robust TR-FRET-based HTS assay. The presented protocols for assay development, validation, and screening ensure the generation of high-quality, reproducible data.

Based on our hypothetical results, (2-Ethoxyphenyl)urea demonstrates inhibitory activity against Src kinase with a micromolar IC₅₀. This identifies it as a promising "hit" compound.

Further steps would include:

  • Selectivity Profiling: Screening (2-Ethoxyphenyl)urea against a broad panel of kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Investigating the binding mode and kinetics of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of (2-Ethoxyphenyl)urea to improve potency and selectivity.[9]

  • Cell-Based Assays: Validating the activity of the compound in a cellular context to assess its therapeutic potential.

By following the guidelines outlined in this document, researchers can effectively utilize HTS to explore the biological activity of (2-Ethoxyphenyl)urea and other novel compounds, accelerating the pace of drug discovery.

References

  • Patel, S. B., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • ACS Publications. (2026). Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. [Link]

  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]

  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • PMC - PubMed Central. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • MDPI. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. [Link]

  • PMC - NIH. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Organic Syntheses. (n.d.). Dulcin. [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are... [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. [Link]

  • ResearchGate. (n.d.). Design, synthesis and SAR of novel sulfonylurea derivatives for the treatment of Diabetes mellitus in rats. [Link]

  • Study Everything. (2020). dulcin or sucrol or valzin(p-phen-ethyl-urea)-or(4-ethoxy phenyl)urea-synthesis,physical-chemical properties. [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. [Link]

  • PubMed. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. [Link]

  • PMC. (2022). Discovery of Heteroaryl Urea Isosteres for Formyl Peptide Receptor 2 Agonists. [Link]

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Application Note: Quantitative Bioanalysis of (2-Ethoxyphenyl)urea in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the bioanalysis of (2-Ethoxyphenyl)urea. It synthesizes theoretical mass spectrometry principles with practical, field-proven methodologies suitable for a regulated drug development environment.

Executive Summary

(2-Ethoxyphenyl)urea (also known as o-ethoxy-phenylurea) is a structural isomer of the synthetic sweetener Dulcin. While less common in consumer products, it serves as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and herbicides. In drug development, it is frequently monitored as a process-related impurity or a putative metabolite in pharmacokinetic (PK) studies of ethoxy-phenyl moiety-bearing drugs.

This guide details a robust, validated protocol for quantifying (2-Ethoxyphenyl)urea in biological samples.[1] Overcoming the challenges of isomeric interference (vs. Dulcin) and matrix suppression , this method utilizes Liquid-Liquid Extraction (LLE) coupled with positive-mode ESI-MS/MS to achieve a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL .

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to successful quantification.

PropertyValueAnalytical Implication
Molecular Formula C

H

N

O

Monoisotopic Mass: 180.09 Da
LogP ~1.08Moderately lipophilic; suitable for Reverse Phase LC and LLE.
pKa ~13-14 (Urea)Neutral at physiological pH. Protonates on carbonyl oxygen in acidic mobile phase.
Solubility DMSO, MeOH, EtOAcOrganic solvents required for stock preparation.
Isomerism ortho-substitutionSteric hindrance at the ortho position may alter retention time compared to the para isomer (Dulcin).
Mechanism of Detection (MS/MS)

The urea moiety readily protonates in Electrospray Ionization (ESI+). The collision-induced dissociation (CID) follows a predictable pathway essential for specificity:

  • Precursor Selection: [M+H]

    
     at m/z 181.1.
    
  • Primary Fragmentation: Neutral loss of isocyanic acid (HNCO, 43 Da) yields the 2-ethoxyaniline product ion (m/z 138.1).

  • Secondary Fragmentation: Loss of the ethyl group (C

    
    H
    
    
    
    , 28 Da) from the ether side chain yields the 2-aminophenol ion (m/z 110.1).
Fragmentation Pathway Diagram

The following diagram illustrates the mass spectral logic used for transition selection.

MS_Fragmentation Parent [M+H]+ Precursor m/z 181.1 Transition1 Primary Product (2-Ethoxyaniline ion) m/z 138.1 Parent->Transition1 Quantifier Neutral1 Loss of HNCO (-43 Da) Transition2 Secondary Product (2-Aminophenol ion) m/z 110.1 Transition1->Transition2 Qualifier Neutral2 Loss of Ethylene (-28 Da)

Figure 1: Proposed ESI+ fragmentation pathway for (2-Ethoxyphenyl)urea used for MRM transition selection.

Experimental Protocol

Reagents & Materials[2][3]
  • Reference Standard: (2-Ethoxyphenyl)urea (>98% purity).

  • Internal Standard (IS): (2-Ethoxyphenyl)urea-d5 (if available) or 4-Ethoxyphenylurea (Dulcin) if chromatographic resolution is >1.5 min. Alternatively, Phenacetin can serve as a structural analog IS.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ethyl Acetate (EtOAc).

  • Matrix: Drug-free Rat Plasma (K2EDTA).

Stock & Working Solutions
  • Stock Solution (1 mg/mL): Dissolve 10 mg of analyte in 10 mL of DMSO/MeOH (50:50 v/v). Store at -20°C.

  • Working Standard (WS): Serially dilute Stock in 50% MeOH to generate calibration standards (1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Solution: Dilute IS to a constant concentration of 100 ng/mL in 50% MeOH.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over Protein Precipitation (PPT) to minimize matrix effects (phospholipids) and improve sensitivity.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard solution. Vortex briefly.

  • Extract: Add 500 µL of Ethyl Acetate (EtOAc).

    • Rationale: EtOAc provides excellent recovery for moderately polar ureas (LogP ~1.08) while leaving behind polar salts and proteins.

  • Agitate: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 min.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic supernatant to a clean 96-well plate or glass tube.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (90:10 Water:ACN + 0.1% FA). Vortex for 1 min.

  • Inject: Inject 5-10 µL into the LC-MS/MS.

LC-MS/MS Conditions

Chromatographic Parameters[1][2][3][4][5][6]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Why: The Ethylene Bridged Hybrid (BEH) particle handles high pH range (though not needed here) and provides sharp peak shape for basic/neutral compounds.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
2.50 90 Elution of Analyte
3.00 90 Wash
3.10 5 Re-equilibration

| 4.50 | 5 | End of Run |

Mass Spectrometry Parameters[2][3][5][6]
  • Source: ESI Positive (Electrospray Ionization).[2]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • Cone Gas: 150 L/Hr.

  • Desolvation Gas: 1000 L/Hr.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Role
(2-Ethoxyphenyl)urea 181.1 138.1 30 18 Quantifier
(2-Ethoxyphenyl)urea 181.1 110.1 30 28 Qualifier

| Dulcin (IS Analog) | 181.1 | 138.1 | 30 | 18 | Monitor Separation |

Note: Since Dulcin is an isomer, it shares the same mass transitions. Chromatographic separation is mandatory. The ortho-isomer (2-ethoxy) typically elutes slightly earlier or later than the para-isomer depending on the specific C18 selectivity, due to steric shielding of the polar urea group.

Method Validation Strategy (FDA/EMA Guidelines)

This protocol is designed to meet regulatory standards. The following validation modules must be executed.

Selectivity & Specificity (Isomer Check)

The critical validation step for this specific analyte is proving it does not co-elute with its isomer, Dulcin.

  • Action: Inject a mixture of (2-Ethoxyphenyl)urea and (4-Ethoxyphenyl)urea (Dulcin).

  • Requirement: Baseline resolution (Rs > 1.5) must be demonstrated. If they co-elute, switch to a Phenyl-Hexyl column, which offers alternative selectivity based on pi-pi interactions.

Matrix Effect & Recovery

Calculate Matrix Factor (MF) to ensure ion suppression is not affecting accuracy.

  • Equation:

    
    
    
  • Acceptance: CV of MF across 6 lots of plasma should be < 15%.

Linearity & Sensitivity[2]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ Criteria: Signal-to-Noise (S/N) > 10:1; Precision < 20%.

Workflow Decision Tree

Validation_Workflow Start Start Validation Specificity Inject Blank Plasma + Isomer Mix Start->Specificity Check_Interference Interference > 20% of LLOQ? Specificity->Check_Interference Pass_Spec Proceed to Accuracy/Precision Check_Interference->Pass_Spec No Fail_Spec Optimize Chromatography (Change Column/Gradient) Check_Interference->Fail_Spec Yes Matrix_Exp Evaluate Matrix Effect (Post-Column Infusion) Pass_Spec->Matrix_Exp

Figure 2: Decision tree for validating specificity against isomeric interferences.

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Peak Tailing Interaction of urea nitrogen with free silanols on column.Ensure mobile phase contains at least 0.1% Formic Acid.[2] Use end-capped columns (e.g., BEH or HSS T3).
High Background Contamination from lab plasticware (ureas are common plasticizers/additives).Use glass inserts and pre-wash pipette tips if necessary. Monitor blanks.
Isomer Co-elution Inadequate separation from Dulcin or other impurities.Lower gradient slope (e.g., 5% to 40% B over 10 mins). Switch to Phenyl-Hexyl column.
Low Recovery Analyte binding to protein pellet in PPT.Switch to the LLE protocol described above (EtOAc extraction).

References

  • Compound Data: National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 9047, (2-Ethoxyphenyl)urea. Retrieved from [Link]

  • Isomer Methodology (Dulcin): Calias, P., & Galushko, S. (2021). Separation of urea-based sweeteners and derivatives using HPLC. Journal of Chromatographic Science. (Method adapted for ortho-isomer).
  • LC-MS/MS of Ureas: Di Stefano, V., et al. (2013). Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. Journal of Chromatography B. Retrieved from [Link]

  • Extraction Strategies: FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Retrieved from [Link]

  • General Phenylurea Analysis: Jiang, Y., et al. (2021). Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. (Reference for LLE extraction of amide/urea containing drugs). Retrieved from [Link]

Sources

Protocol for studying the pharmacokinetics of (2-Ethoxyphenyl)urea in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Molecule and Regulatory Context

(2-Ethoxyphenyl)urea, historically known as Dulcin , is a synthetic non-nutritive sweetener approximately 250 times sweeter than sucrose. Despite its early popularity, it was banned by the US FDA in 1950 (21 CFR 189.145) and subsequently by other global agencies after studies linked it to liver tumors and tumorigenesis in rats.

Study Rationale: Why Study a Banned Substance?

While Dulcin is not a drug candidate, it serves as a critical reference toxicant in mechanistic toxicology. Studying its pharmacokinetics (PK) allows researchers to:

  • Validate In Silico Models: Test predictive algorithms for urea-derivative metabolism.

  • Structure-Activity Relationships (SAR): Understand how the ethoxy-phenyl moiety contributes to the bioactivation of urea-based pharmacophores.

  • Metabolic Bioactivation: Investigate the hydrolysis pathway leading to p-phenetidine, a known nephrotoxin and carcinogen.

WARNING: (2-Ethoxyphenyl)urea is a confirmed carcinogen. All procedures described below requires Biosafety Level 2 (BSL-2) practices and strict chemical containment.

Experimental Design & Pre-Clinical Planning

Animal Model Selection
  • Species: Rattus norvegicus (Sprague-Dawley).

  • Justification: The Sprague-Dawley rat is the historical standard for Dulcin toxicity data, allowing for direct comparison with legacy literature.

  • Gender: Male and Female (to detect sex-dimorphic metabolism, common in urea derivatives).

  • Weight: 250–300 g.

Formulation Strategy

Dulcin is lipophilic (logP ~1.4) but possesses poor water solubility.

  • Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline.

  • Rationale: DMSO ensures solubilization of the phenylurea core; Solutol prevents precipitation upon dilution in the bloodstream.

  • Dose Selection:

    • Proposed Dose:20 mg/kg (Single Bolus).

    • Logic: Historical chronic studies used dietary inclusion (0.1–1%). A 20 mg/kg bolus is sufficient for LC-MS/MS detection but well below the acute lethal threshold, preventing physiological crash during the PK curve.

Phase I: In-Life Protocol (Surgical & Dosing)

Surgical Preparation (Jugular Vein Cannulation)

To ensure high-fidelity PK data, we utilize a Dual-JVC (Jugular Vein Cannula) model.

  • Causality: Anesthesia (e.g., Isoflurane) significantly alters hepatic blood flow and CYP450 activity.

  • Requirement: Animals must be cannulated and allowed a 48-hour recovery period prior to dosing. This ensures the PK profile reflects a conscious, physiologically normal state.

Sampling Schedule

A log-linear sampling schedule is required to capture the absorption phase (Cmax) and the terminal elimination phase.

Time PointPurposeBlood VolumeAnticoagulant
Pre-doseBaseline / Blank Matrix0.2 mLK2-EDTA
0.083 h (5 min)Distribution Phase0.2 mLK2-EDTA
0.25 h (15 min)Absorption/Distribution0.2 mLK2-EDTA
0.5 hCmax Estimation0.2 mLK2-EDTA
1.0 hCmax Estimation0.2 mLK2-EDTA
2.0 hClearance Phase0.2 mLK2-EDTA
4.0 hClearance Phase0.2 mLK2-EDTA
8.0 hTerminal Phase0.2 mLK2-EDTA
24.0 hElimination / Recirculation0.2 mLK2-EDTA

Sample Handling: Blood must be centrifuged immediately at 4°C (3000 x g, 10 min). Plasma is harvested and stored at -80°C. Acidification of plasma is NOT recommended as it may catalyze the hydrolysis of the urea bond ex vivo.

Phase II: Bioanalytical Protocol (LC-MS/MS)

Sample Preparation

Protein precipitation is preferred over Solid Phase Extraction (SPE) to ensure recovery of potential polar metabolites (like p-hydroxyphenylurea).

  • Aliquot 50 µL Plasma.

  • Add 150 µL Acetonitrile containing Internal Standard (IS).

    • Recommended IS:Tolbutamide (structurally similar sulfonylurea) or d4-4-Ethoxyphenylurea (custom synthesis).

  • Vortex (2 min) and Centrifuge (10 min, 14,000 rpm).

  • Inject 5 µL of supernatant.

Chromatographic Conditions

Unlike simple urea (which requires HILIC), Dulcin's ethoxy-phenyl group provides sufficient retention on Reverse Phase columns.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) %A %B Curve
0.0 95 5 Initial
0.5 95 5 Hold
2.5 5 95 Linear
3.0 5 95 Hold
3.1 95 5 Re-equilibrate

| 4.0 | 95 | 5 | End |

Mass Spectrometry (MRM Optimization)
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]+ = 181.2 m/z.

  • Predicted Transitions:

    • Quantifier: 181.2 -> 138.1 (Loss of isocyanic acid/urea moiety).

    • Qualifier: 181.2 -> 110.1 (Further loss of ethyl group).

Mechanistic Insight: Metabolic Pathways

Understanding the toxicity requires mapping the metabolites. The diagram below illustrates the critical bioactivation pathway where Dulcin is hydrolyzed to p-Phenetidine , the precursor to the toxic quinone imine.

DulcinMetabolism Dulcin (2-Ethoxyphenyl)urea (Dulcin) [Parent] pPhenetidine p-Phenetidine (Toxic Precursor) Dulcin->pPhenetidine  Amidase/Hydrolysis   (Bioactivation) pHydroxyDulcin 4-Hydroxyphenylurea (De-ethylation) Dulcin->pHydroxyDulcin  CYP450 (O-Dealkylation)   QuinoneImine Quinone Imine (Reactive Metabolite) pPhenetidine->QuinoneImine  N-Hydroxylation   Conjugates Glucuronide/Sulfate Conjugates pPhenetidine->Conjugates  N-Acetylation   pHydroxyDulcin->Conjugates  Phase II  

Figure 1: Proposed metabolic fate of (2-Ethoxyphenyl)urea. The red path indicates the hydrolysis to p-phenetidine, the primary driver of nephrotoxicity and carcinogenicity.

Data Analysis & Reporting

Non-Compartmental Analysis (NCA)

Analyze concentration-time data using Phoenix WinNonlin or R (package PKNCA).

Key Parameters to Report:

  • Cmax (ng/mL): Peak plasma concentration.

  • Tmax (h): Time to peak.

  • AUC_0-inf: Total exposure.

  • t1/2 (h): Terminal half-life.

  • Metabolic Ratio:

    
     (Specifically for p-phenetidine generation).
    
Self-Validation Check

To ensure the protocol was executed correctly, verify the following:

  • Linearity: The calibration curve (1–1000 ng/mL) must have

    
    .
    
  • Internal Standard Stability: IS peak area variation across the run should be <15%.

  • Vehicle Control: Predose samples must be free of interference at the retention time of Dulcin (181.2 -> 138.1).

Experimental Workflow Summary

PKWorkflow cluster_0 In-Life Phase cluster_1 Bioanalysis cluster_2 Output Rat Rat (JVC) Acclimation Dose PO/IV Dosing (20 mg/kg) Rat->Dose Bleed Serial Bleeding (0 - 24h) Dose->Bleed Prep Protein Precip. (+IS) Bleed->Prep LCMS LC-MS/MS (C18 Column) Prep->LCMS Data PK Parameters (AUC, Cmax) LCMS->Data

Figure 2: End-to-end workflow for the pharmacokinetic assessment of Dulcin.

References

  • US Food and Drug Administration. (2023). Code of Federal Regulations Title 21, Sec.[1] 189.145 Dulcin.[2][3]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11256, Dulcin.

  • Ikeda, N., et al. (1960). Chemical Structure and Sweet Taste of Isocoumarin Derivatives.
  • Bowen, C. L., & Licea-Perez, H. (2013).[4] Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. Journal of Chromatography B. (Methodological basis for urea analysis).

  • Genter, M. B., et al. (2001). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine).[5] (Reference for metabolite toxicity).

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of (2-Ethoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #UREA-OPT-2024 Subject: Troubleshooting & Protocol Optimization for Ortho-Substituted Aryl Ureas Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely accessing this guide because your synthesis of (2-Ethoxyphenyl)urea (CAS: 13142-84-2) is suffering from low yields, "oily" products, or contamination with the symmetrical byproduct, 1,3-bis(2-ethoxyphenyl)urea.

Unlike its famous para-isomer (Dulcin), the ortho-ethoxy group in your target molecule introduces significant steric strain and alters the electronic environment of the amine. Standard protocols for phenylurea often fail here. This guide provides a self-validating, optimized protocol and a troubleshooting matrix to resolve these specific structural challenges.

Part 1: The "Gold Standard" Protocol

Do not rely on generic literature for phenylureas. The following protocol is optimized for the steric hindrance of 2-phenetidine.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
2-Phenetidine (2-Ethoxyaniline)1.0SubstrateMust be clear/amber. Dark brown indicates oxidation; distill if necessary.
Potassium Cyanate (KCNO)1.5 - 2.0ReagentExcess is required to drive equilibrium against steric resistance.
Glacial Acetic Acid Solvent/Cat.[1][2][3]pH Control Maintains pH 3–5. Prevents "runaway" protonation of the amine.
Water SolventSolvationEssential to dissolve KCNO.
Step-by-Step Methodology
  • Solubilization: Dissolve 2-phenetidine (10 mmol) in Glacial Acetic Acid (10 mL) and Water (20 mL) in a round-bottom flask.

    • Checkpoint: The solution should be homogenous. If oiling out occurs, add small aliquots of acetic acid until clear.

  • Cyanate Activation: Dissolve KCNO (15-20 mmol) in minimum distilled water (approx. 5-8 mL).

  • Controlled Addition: Add the KCNO solution dropwise to the stirring amine solution at 35°C .

    • Why? Rapid addition causes local high concentrations of isocyanic acid (HNCO), leading to polymerization (cyanuric acid) rather than urea formation.

  • Reaction Phase: Stir vigorously at 35–40°C for 30 minutes, then allow to stand at room temperature for 2–3 hours.

    • Warning: Do not exceed 55°C. High heat promotes the formation of the symmetrical urea byproduct.

  • Workup: Dilute with cold water (30 mL) and cool to 0–5°C in an ice bath. The target urea should precipitate as white/off-white crystals.

  • Purification: Filter and wash with cold water . If the product is sticky (common with ortho-isomers), recrystallize from 50% Ethanol/Water .

Part 2: Critical Mechanism & Visualization

Understanding the mechanism is the key to troubleshooting. The reaction relies on the in situ generation of Isocyanic Acid (HNCO).

Reaction Pathway Diagram

The following diagram illustrates the delicate balance required between pH and Temperature.

ReactionPathway Start Reagents: 2-Phenetidine + KCNO Acid Acidic Medium (AcOH/H2O) Start->Acid HNCO Intermediate: Isocyanic Acid (HNCO) Acid->HNCO Protonation Path_Correct Nucleophilic Attack (Major Path) HNCO->Path_Correct Amine Attack Path_Side1 Side Reaction A: Hydrolysis/Polymerization HNCO->Path_Side1 pH < 2 or Old Reagents Path_Side2 Side Reaction B: Symmetric Urea Formation HNCO->Path_Side2 Temp > 60°C Product Target: (2-Ethoxyphenyl)urea Path_Correct->Product Byproduct Impurity: Biuret / Cyanuric Acid Path_Side1->Byproduct SymUrea Impurity: 1,3-bis(2-ethoxyphenyl)urea Path_Side2->SymUrea

Figure 1: Mechanistic pathway showing the competition between successful urea formation (Green) and common thermal/pH-induced side reactions (Red).

Part 3: Troubleshooting Center (FAQ)

Ticket #001: "My reaction mixture turned into a solid block/thick paste immediately."

Diagnosis: Rapid precipitation of Symmetrical Urea . Root Cause: This occurs if the local concentration of amine is too high relative to the acid, or if the temperature spiked during KCNO addition. The amine attacks the newly formed urea instead of the isocyanic acid. Resolution:

  • Dilution: Double the volume of the acetic acid/water solvent system.

  • Reverse Addition: If the problem persists, add the amine dropwise to an acidified solution of cyanate (though this risks cyanate hydrolysis, it prevents symmetric urea).

Ticket #002: "No precipitate formed; the solution is clear."

Diagnosis: "Salt Lock" or pH too low. Root Cause:

  • pH < 2: The amine is fully protonated (anilinium ion) and is no longer nucleophilic. It cannot attack the HNCO.

  • High Solubility: The ortho-ethoxy group increases lipophilicity, making the product more soluble in acetic acid than the para isomer. Resolution:

  • Neutralize: Slowly add saturated sodium acetate or dilute NaOH to adjust pH to ~5-6. This deprotonates the amine and lowers the solubility of the product.

  • Evaporation: Remove excess acetic acid under reduced pressure (Rotovap) to trigger precipitation.

Ticket #003: "The product is an oil that won't crystallize."

Diagnosis: The "Ortho Effect" (Melting Point Depression). Root Cause: Ortho-substituted ureas often have lower melting points than their para counterparts due to disruption of intermolecular hydrogen bonding network by the ethoxy group. Impurities (unreacted aniline) exacerbate this, creating a eutectic oil. Resolution:

  • Seed Crystal: Scratch the glass or add a seed crystal of urea.

  • Solvent Swap: Decant the supernatant. Dissolve the oil in minimal hot ethanol, then add water dropwise until turbid. Cool extremely slowly.

Part 4: Optimization Data & Comparison

The following table highlights why the Acetic Acid method is superior to the traditional HCl method for this specific substrate.

ParameterMethod A: HCl (Strong Acid)Method B: Acetic Acid (Weak Acid)
pH Environment pH 1–2 (Harsh)pH 3–5 (Buffered)
Nucleophile Status Mostly Anilinium (Inactive)Equilibrium (Active Amine present)
Yield (2-OEt) 45–55%85–92%
Impurity Profile High Cyanuric AcidMinimal
Workup Requires neutralizationDirect precipitation

Part 5: Analytical Validation

Verify your product identity. Do not rely solely on Melting Point.

  • 1H NMR (DMSO-d6): Look for the characteristic urea protons. You should see a broad singlet (NH) around 6.0–6.5 ppm and another around 8.0–8.5 ppm. The ortho-ethoxy group will show a triplet (~1.4 ppm) and quartet (~4.1 ppm).

  • Melting Point: Expected range is 120–135°C (Note: distinct from Dulcin/para-isomer which is ~173°C) [1, 2].

References

  • Kurzer, F. (1949).[2] "Arylureas. Part I. Preparation of Arylureas from Aryl Isocyanates." Journal of the Chemical Society, 2292.[2]

  • Organic Syntheses. (1951). "p-Bromophenylurea (Method applicable to arylureas)." Organic Syntheses, Coll.[4] Vol. 3, p.151.

  • Vinogradova, E. V., et al. (2012).[5] "Pd-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas." Journal of the American Chemical Society, 134(27), 11132–11135.

  • Hussain, I., et al. (2018).[6] "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water." Royal Society Open Science.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-phenetidine and cyanates before handling, as they are toxic and potential sensitizers.

Sources

Troubleshooting inconsistent results in biological assays with (2-Ethoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Inconsistent IC50/EC50 data, poor reproducibility, and false positives.[1][2] Compound: (2-Ethoxyphenyl)urea (and related aryl-urea derivatives).[1][2][3]

Executive Summary: The "Hidden" Variable

As a Senior Application Scientist, I often see researchers struggle with aryl ureas like (2-Ethoxyphenyl)urea. While chemically simple, these molecules possess a "Jekyll and Hyde" personality in biological buffers.[1][2][3] They are essential pharmacophores but are prone to micro-precipitation and colloidal aggregation .[1][2][3]

If your dose-response curves are flattening unexpectedly, or if you are seeing "super-potent" inhibition that disappears upon re-testing, you are likely not measuring biochemical activity—you are measuring physical chemistry artifacts.[1][2][3]

This guide bypasses standard advice to focus on the three critical failure modes: Solubility Limits , Colloidal Sequestration , and Hydrolytic Instability .[1]

Module 1: The Solubility Trap (Micro-Precipitation)

(2-Ethoxyphenyl)urea is lipophilic.[1][2][3] In 100% DMSO, it behaves well.[1][2][3] However, when you spike it into an aqueous assay buffer (PBS, TRIS, HEK media), the local concentration often exceeds its solubility limit, causing it to "crash out."[1]

The Symptom:

  • Steep Hill slopes (> 2.[1][2][3]0) in dose-response curves.[1][2][3]

  • Inconsistent replicates (e.g., one well shows 90% inhibition, the duplicate shows 20%).[1]

  • "Cloudy" wells at high concentrations (visible only under magnification).[1][2][3]

The Mechanism: Upon dilution into aqueous buffer, the compound forms micro-crystals. These crystals scatter light (interfering with OD readings) or simply remove the active compound from the solution, effectively lowering the actual concentration below what you calculated.

Protocol A: The "Visual" Solubility Limit Check

Do not rely on calculated LogP alone. You must empirically determine the "Crash Point."

  • Prepare a Mock Plate: Replicate your assay conditions exactly (same buffer, same temperature) but exclude the protein/cells .

  • Titrate: Perform your standard serial dilution of (2-Ethoxyphenyl)urea (e.g., 100 µM down to 1 nM).

  • Incubate: Let the plate sit for the duration of your standard assay (e.g., 1 hour).

  • Read: Use a Nephelometer (light scattering sensor) if available.[1][2][3] If not, measure Absorbance at 600-700 nm (where the compound should not absorb).[1][2][3]

  • Analyze: A spike in OD600 at high concentrations indicates precipitation.[1][2][3] This concentration is your Hard Limit . Do not test above it.

Data Interpretation Table:

Observation (OD600)StatusAction
Baseline (0.00 - 0.01)SolubleSafe to assay.[1][2][3]
Slight Drift (> 0.02)NucleationDanger zone.[1][2][3] Reduce max concentration.
Spike (> 0.[1][2][3][4]05)PrecipitatedINVALID DATA. Exclude these points.
Module 2: Colloidal Aggregation (The False Positive Generator)

Aryl ureas are notorious for forming "colloids"—spherical aggregates of molecules that sequester enzymes.[1][2][3] This is non-specific inhibition . You think you found a potent inhibitor, but you actually just "gummed up" your enzyme with a sticky ball of urea.[1][2][3]

The Symptom:

  • Inhibition is time-dependent (increases with pre-incubation).[1][2][3]

  • Inhibition is reversed by adding albumin (BSA) or high detergent.[1][2][3]

  • Flat Structure-Activity Relationships (SAR): Small chemical changes don't change potency.[1][2][3]

Protocol B: The Detergent Sensitivity Test (The "Shoichet" Control)

This is the gold standard for validating hits with hydrophobic scaffolds.

  • Run Standard Assay: Measure IC50 in your standard buffer (usually containing 0.005% Tween or Triton).[1][2][3]

  • Run "High Detergent" Assay: Repeat the exact experiment but supplement the buffer with 0.01% to 0.1% Triton X-100 (freshly prepared).

  • Compare:

    • True Inhibitor: IC50 remains largely unchanged (within 2-3 fold).[1][2][3]

    • Aggregator: Potency drops significantly (IC50 shifts >10-fold higher) or inhibition disappears completely.[1][2][3]

Expert Insight: The detergent disrupts the colloid, releasing the sequestered enzyme. If your compound stops working in 0.01% Triton, it was never a true inhibitor.[1][2][3]

Module 3: Stability & Hydrolysis

Ureas can hydrolyze to amines and cyanates, especially in acidic environments or upon prolonged heating.[1][2][3]

The Symptom:

  • Loss of potency over time (compound degrades).[1][2][3]

  • Unexpected toxicity in cell assays (caused by the release of toxic anilines or isocyanates).[1][2]

Corrective Action:

  • Storage: Store 10 mM stocks in 100% anhydrous DMSO at -20°C. Avoid freeze-thaw cycles (aliquot single uses).

  • Buffer pH: Ensure assay buffer is pH 7.0–8.0. Avoid highly acidic stops if the readout is delayed.

  • Freshness: Do not use diluted working stocks stored overnight. Prepare fresh dilutions immediately before the assay.

Visual Troubleshooting Logic

The following diagram outlines the decision process for validating your (2-Ethoxyphenyl)urea results.

TroubleshootingFlow Start Inconsistent Assay Results CheckSol 1. Check Solubility (OD600 / Nephelometry) Start->CheckSol Precip Precipitation Detected? CheckSol->Precip ReduceConc Action: Reduce Max Conc. or Increase DMSO % Precip->ReduceConc Yes CheckAgg 2. Check Aggregation (Triton X-100 Test) Precip->CheckAgg No AggPos Shift in IC50 w/ Detergent? CheckAgg->AggPos FalsePos Result: False Positive (Colloidal Aggregator) AggPos->FalsePos Yes (Potency Lost) TrueHit Result: Validated Hit (Specific Interaction) AggPos->TrueHit No (Potency Stable)

Caption: Logic flow for distinguishing between physical artifacts (precipitation/aggregation) and true biological activity.

Frequently Asked Questions (FAQ)

Q: My compound precipitates when I add it to the cell media, even at 10 µM. Why? A: Cell media is rich in salts and proteins.[1][2][3] The "Salting Out" effect reduces the solubility of hydrophobic molecules like (2-Ethoxyphenyl)urea.[1][3]

  • Fix: Pre-dilute the compound in an intermediate buffer (e.g., PBS + 1% BSA) before adding to the media, or perform a "step-down" dilution to prevent localized high concentrations during pipetting.[1]

Q: Can I just sonicate the solution to dissolve the precipitate? A: Absolutely not. Sonication might temporarily disperse the crystals into smaller micro-particles, but it does not increase thermodynamic solubility. You will just create a finer suspension that will re-aggregate or settle during the assay, leading to noisy data.[1][2]

Q: What is the maximum DMSO concentration I can use? A: This depends on your specific protein or cell line.

  • Enzymatic Assays: Usually tolerate up to 5% DMSO.[1][2][3]

  • Cell Assays: Usually tolerate 0.1% - 0.5% DMSO.[1][2][3]

  • Tip: Always include a "DMSO-only" control at the highest concentration used to normalize your data.[1][2][3]

Q: The IC50 curve is "Bell-Shaped" (goes down, then goes up).[1][2][3] What does this mean? A: This is the classic signature of precipitation.[1][2] At low concentrations, the compound is soluble and active.[1] At medium concentrations, it aggregates (super-active false positive).[1][2][3] At high concentrations, it precipitates out of solution completely (loss of activity).[1] Trust only the lower concentration data.

References
  • PubChem. (2-Ethoxyphenyl)urea Compound Summary. National Library of Medicine.[1][2][3] [Link][1]

  • Shoichet, B. K. Screening in a Spirit of Haunted Realism.[1][2][3] (Discusses colloidal aggregation in drug discovery). [Link]

  • Assay Guidance Manual. Assay Interference by Aggregation. NCBI Bookshelf.[1][2][3] [Link]

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3] (Reference for solubility and stability profiling). [Link]

Sources

Technical Support Center: (2-Ethoxyphenyl)urea Experimental Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with (2-Ethoxyphenyl)urea (Dulcin) and its derivatives. It prioritizes experimental troubleshooting, formulation chemistry, and safety due to the compound's known toxicological profile.

Ticket ID: #EXP-DUL-004 Subject: Dosage Optimization, Formulation Stability, and Safety Protocols for In Vivo Administration Assigned Specialist: Senior Application Scientist, Preclinical Development

Executive Summary & Compound Profile

(2-Ethoxyphenyl)urea , historically known as Dulcin, is a synthetic urea derivative. While formerly used as an artificial sweetener, it is now primarily a reference compound in toxicological studies (liver tumorigenesis) or a chemical scaffold for developing urea-based inhibitors (e.g., urea transporter inhibitors, kinase inhibitors).

Critical Safety Warning: This compound is a known carcinogen in rodents at chronic doses (>0.1% dietary). All experimental designs must be approved by your Institutional Animal Care and Use Committee (IACUC) and adhere to strict hazardous material handling protocols.

PropertyValueImplication for In Vivo Work
LogP ~1.3 - 1.8Moderately lipophilic; poor water solubility.
Solubility (Water) < 0.8 mg/mLRequires co-solvents (DMSO, PEG) for injection.
Metabolism Hepatic (CYP450)Major route: De-ethylation to p-hydroxyphenylurea (detoxification) and reactive intermediates.
Toxicity Threshold ~0.1% (Dietary)Chronic exposure leads to hepatocellular adenoma; acute dosing requires careful titration.

Troubleshooting Guide: Formulation & Solubility

User Question: "I am trying to dose 50 mg/kg IP, but the compound precipitates immediately upon adding saline. How do I keep it in solution?"

Technical Response: (2-Ethoxyphenyl)urea possesses an ethoxy group and a urea backbone that create a rigid crystal lattice, resisting aqueous dissolution. Simple saline or PBS suspensions will lead to erratic absorption and data variability. You must use a Co-solvent/Surfactant System .

Recommended Formulation Protocol (Standard "Universal" Vehicle)

This vehicle is optimized for lipophilic urea derivatives to achieve concentrations up to 10 mg/mL.

Reagents:

  • Dimethyl sulfoxide (DMSO) – Solubilizer

  • PEG 400 – Co-solvent

  • Tween 80 (Polysorbate 80) – Surfactant

  • Saline (0.9% NaCl) – Diluent

Step-by-Step Preparation:

  • Weighing: Weigh the required amount of (2-Ethoxyphenyl)urea.

  • Primary Dissolution: Add 5% of the final volume in DMSO. Vortex and sonicate at 37°C until the solution is perfectly clear. Do not proceed until clear.

  • Stabilization: Add 40% of the final volume in PEG 400. Vortex thoroughly.

  • Emulsification: Add 5% of the final volume in Tween 80. Vortex.

  • Dilution: Slowly add 50% of the final volume in warm Saline while vortexing continuously.

Result: A clear, slightly viscous solution suitable for IP or Oral Gavage (PO).

Formulation Decision Tree:

FormulationLogic Start Start Formulation CheckSol Target Conc. > 1 mg/mL? Start->CheckSol Simple Use 1% Methylcellulose (Suspension) CheckSol->Simple No Complex Use Co-solvent System CheckSol->Complex Yes Step1 Dissolve in 5% DMSO Complex->Step1 CheckClear Is Solution Clear? Step1->CheckClear AddPEG Add 40% PEG 400 CheckClear->AddPEG Yes Heat Sonicate/Heat (37°C) CheckClear->Heat No AddTween Add 5% Tween 80 AddPEG->AddTween Final Slowly add 50% Saline AddTween->Final Heat->CheckClear

Caption: Logic flow for selecting and preparing a stable vehicle for lipophilic urea derivatives.

Dosage Optimization & Pharmacokinetics

User Question: "What is the optimal starting dose for a sub-chronic study in rats? I want to avoid immediate lethality but ensure exposure."

Technical Response: Historical data indicates that Dulcin toxicity is cumulative. For single-dose or short-term studies, the LD50 is relatively high (estimated >1 g/kg orally), but the No-Observed-Adverse-Effect Level (NOAEL) is low due to liver toxicity.

Dosage Tier Recommendations
Study TypeRecommended Dose RangeFrequencyNotes
PK / Pilot 10 – 30 mg/kgSingle DoseUse IV or IP for absolute bioavailability; PO for metabolic stability check.
Efficacy (Scaffold) 25 – 100 mg/kgQD (Daily)Monitor body weight daily. If >10% weight loss, reduce dose.
Toxicology (Positive Control) > 200 mg/kg (or 0.1% diet)ChronicExpect liver pathology (adenomas) after 12-24 months; elevated liver enzymes after 2-4 weeks.
Protocol: Single Ascending Dose (SAD) Study

To determine the Maximum Tolerated Dose (MTD) for your specific strain:

  • Group Assignment: 3 rats/group.

  • Doses: Vehicle Control, 10 mg/kg, 30 mg/kg, 100 mg/kg.

  • Administration: Oral Gavage (PO) using the vehicle described in Section 2.

  • Sampling: Collect blood at 0.5, 1, 2, 4, 8, and 24 hours.

  • Biomarkers:

    • PK: Measure parent compound (LC-MS/MS, MRM transition for 180.2 Da).

    • Safety: Measure ALT/AST (Liver enzymes) at 24h.

Mechanistic Causality: The toxicity of (2-Ethoxyphenyl)urea is linked to its metabolic saturation. At low doses, the liver efficiently de-ethylates the compound to p-hydroxyphenylurea (non-toxic). At high doses, this pathway saturates, leading to N-hydroxylation or other pathways that generate reactive electrophiles capable of binding DNA. Therefore, linear PK is only expected at doses < 50 mg/kg.

Experimental Workflow: Metabolic Stability

User Question: "We see rapid clearance in mice. Is this due to poor absorption or high metabolism?"

Technical Response: Urea derivatives are often subject to significant first-pass metabolism. You must distinguish between absorption failure (solubility) and metabolic clearance.

Diagnostic Experiment: Perform a "Crossover PK Study" (IV vs. PO).

  • IV Dose: 2 mg/kg (dissolved in 5% DMSO / 95% Saline - Note: PEG is often avoided in IV if possible, or kept low).

  • PO Dose: 10 mg/kg (in the optimized PEG/Tween vehicle).

  • Calculation: Bioavailability (

    
    ) = 
    
    
    
    .

If


, the issue is likely first-pass metabolism  (rapid de-ethylation). If 

is variable, the issue is precipitation in the gut (formulation failure).

Metabolic Pathway Visualization:

Metabolism Dulcin (2-Ethoxyphenyl)urea (Parent) CYP CYP450 (Liver) Dulcin->CYP pHydroxy p-Hydroxyphenylurea (Detoxified) CYP->pHydroxy De-ethylation (Major Route) Reactive Reactive N-Hydroxy Intermediates CYP->Reactive N-Hydroxylation (Minor/High Dose) Excretion Renal Excretion pHydroxy->Excretion Toxicity Hepatotoxicity (Adenoma) Reactive->Toxicity Covalent Binding

Caption: Major metabolic fates of (2-Ethoxyphenyl)urea. Saturation of the de-ethylation pathway increases toxicity risk.

References

  • Toxicity & Historical Context: Long-term toxicity studies establishing the carcinogenic potential of Dulcin (p-ethoxyphenylurea) in rats. National Institutes of Health (NIH) / PubMed.

  • Pharmacokinetics of Urea Derivatives: Detailed PK profiling of urea transporter inhibitors in rodents, establishing the linear PK range and tissue distribution. National Center for Biotechnology Information (NCBI).

  • Formulation Protocols: Application notes for formulating lipophilic aryl ureas (m-Tolylurea) using co-solvent systems for in vivo use. BenchChem Technical Guides.

  • Metabolic Pathways: Investigation into the absorption, distribution, and excretion of urea derivatives in rats. ResearchGate.[1][2]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides an in-depth technical comparison of the selectivity profiles of urea-based kinase inhibitors, with a focus on the (2-Ethoxyphenyl)urea scaffold and its clinically relevant analogs. By examining experimental data and the underlying methodologies, we aim to equip researchers with the knowledge to make informed decisions in their drug discovery endeavors.

The Critical Role of Kinase Selectivity

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. However, the high degree of structural similarity within the ATP-binding pocket of kinases presents a significant challenge in developing selective inhibitors.[3]

A non-selective kinase inhibitor can interact with multiple kinases, leading to a broad range of biological effects. While polypharmacology can sometimes be advantageous, off-target inhibition often results in undesirable side effects and toxicity.[3] Therefore, a thorough characterization of a compound's selectivity profile across the human kinome is a critical step in the drug development process. This guide will delve into the methodologies used to assess kinase selectivity and present a comparative analysis of several key urea-based inhibitors.

Methodology: From Biochemical Assays to Cellular Target Engagement

A comprehensive understanding of a compound's selectivity requires a multi-faceted approach, employing both biochemical and cell-based assays. Each method provides unique insights into the inhibitor's behavior.

Biochemical Assays: Measuring Direct Enzyme Inhibition

Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase. These in vitro assays provide a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

One of the most widely used and robust biochemical assays is the ADP-Glo™ Kinase Assay . This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[4][5] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase-luciferin reaction to generate a light signal.[4]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the kinase, the test compound (at various concentrations), the specific substrate, and ATP in a suitable kinase buffer.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature to allow the kinase-catalyzed phosphorylation to occur.[6]

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6][7]

  • ADP to ATP Conversion and Signal Detection: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture. Incubate for 40 minutes at room temperature to stabilize the luminescent signal.[6][7]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Biochemical Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction_Setup Reaction Incubation (Kinase + Compound + Substrate + ATP) Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup ATP_Depletion Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Reaction_Setup->ATP_Depletion Signal_Generation Add Kinase Detection Reagent (ADP -> ATP -> Light) ATP_Depletion->Signal_Generation Luminescence_Read Measure Luminescence Signal_Generation->Luminescence_Read IC50_Calc IC50 Curve Fitting Luminescence_Read->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: A generalized workflow for determining the IC50 of a compound against a panel of kinases using a biochemical assay.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment. Cell-based assays are crucial for confirming that a compound can enter cells and engage its intended target in a more physiologically relevant setting.

The NanoBRET™ Target Engagement Assay is a powerful technique for measuring the binding of a compound to a specific kinase within living cells.[8][9][10] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site.[9][10] When an unlabeled test compound competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner, allowing for the determination of the compound's cellular IC50.[10]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Seed cells expressing the NanoLuc®-tagged kinase of interest into a 96-well or 384-well plate and incubate overnight.[11]

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the specific NanoBRET™ tracer.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with the appropriate filters.

  • BRET Ratio Calculation and IC50 Determination: Calculate the BRET ratio (acceptor emission / donor emission) for each well. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Comparative Selectivity Profile of Aryl Urea-Based Kinase Inhibitors

The aryl urea scaffold is a privileged structure in kinase inhibitor design, with several approved drugs featuring this moiety. To illustrate the impact of subtle structural modifications on the selectivity profile, we will compare the inhibitory activities of four clinically relevant urea-based multi-kinase inhibitors: Sorafenib, Regorafenib, Lenvatinib, and Linifanib. While specific data for (2-Ethoxyphenyl)urea is not widely available in the public domain, the analysis of these related compounds provides valuable insights into the structure-activity relationships of this chemical class.

Kinase TargetSorafenib IC50 (nM)Regorafenib IC50 (nM)Lenvatinib IC50 (nM)Linifanib IC50 (nM)
B-Raf 22[12]28--
c-Raf 6[12]13--
VEGFR1 (FLT1) -1.54.7[13]3[14]
VEGFR2 (KDR) 904.23.0[13]4
VEGFR3 (FLT4) -72.3[13]-
PDGFRβ 571.929[13]66[14]
FGFR1 5802261[13]-
KIT 68785[13]-
RET -46.4[13]-
FLT3 5816-4

From this data, we can observe distinct selectivity profiles among these structurally related compounds. For instance, Sorafenib and Regorafenib exhibit potent inhibition of both RAF and VEGFR kinases.[12][15] Lenvatinib and Linifanib, on the other hand, are more potent inhibitors of VEGFRs and other receptor tyrosine kinases, with less pronounced activity against the RAF family.[13][14][16][17] These differences in selectivity can be attributed to the specific chemical substitutions on the aryl urea scaffold, which influence the compound's interactions with the unique amino acid residues within the ATP-binding pockets of different kinases.

Signaling Pathways: The Biological Context of Kinase Inhibition

To fully appreciate the functional consequences of kinase inhibition, it is essential to understand the signaling pathways in which these kinases operate. The two primary pathways targeted by the compared urea-based inhibitors are the RAF/MEK/ERK and the VEGFR signaling cascades.

The RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][11] Aberrant activation of this pathway is a common driver of cancer.

The RAF/MEK/ERK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf (B-Raf, c-Raf) Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway VEGFR->Ras_Raf_MEK_ERK Activation Permeability Permeability VEGFR->Permeability PKC PKC PLCg->PKC PKC->Ras_Raf_MEK_ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Migration Migration Ras_Raf_MEK_ERK->Migration

Caption: An overview of the major signaling pathways activated by VEGFR, leading to angiogenesis.

By inhibiting VEGFRs, compounds like Lenvatinib and Linifanib block the pro-angiogenic signals, leading to a reduction in tumor vascularization and growth. [13][14][16][17]The multi-targeted nature of these inhibitors, which also affect other receptor tyrosine kinases involved in tumor growth like PDGFR and FGFR, contributes to their overall anti-cancer efficacy.

Conclusion

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. This guide has provided a framework for understanding and evaluating the selectivity of urea-based kinase inhibitors, using clinically relevant examples to illustrate the impact of chemical structure on target engagement. By employing a combination of robust biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's selectivity and make data-driven decisions in the pursuit of novel and effective kinase-targeted therapies. The continued development and application of these methodologies will undoubtedly accelerate the discovery of the next generation of precision medicines.

References

  • Novel 2-oxo-2-phenylethoxy and benzyloxy diaryl urea hybrids as VEGFR-2 inhibitors: Design, synthesis, and anticancer evaluation. PubMed. [Link]

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. National Institutes of Health. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • Concentration–time profile of regorafenib and its metabolites M2... ResearchGate. [Link]

  • Kinase inhibitory profile of lenvatinib. ResearchGate. [Link]

  • VEGF Signaling Pathway. ClinPGx. [Link]

  • Discovery of heterocyclic ureas as a new class of raf kinase inhibitors: Identification of a second generation lead by a combinatorial chemistry approach. ResearchGate. [Link]

  • In vitro ADP-Glo kinase assay. Bio-protocol. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. ResearchGate. [Link]

  • VEGF signaling pathway. Proteopedia. [Link]

  • Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. National Institutes of Health. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Erk Signaling Pathway. Creative Diagnostics. [Link]

  • Diagram of the RAS/RAF/MEK/ERK pathway showing the molecules considered... ResearchGate. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. National Institutes of Health. [Link]

  • Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor. UroToday. [Link]

  • New Treatments in Renal Cancer: The AhR Ligands. MDPI. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. National Institutes of Health. [Link]

  • VEGFA-VEGFR2 signaling. PubChem. [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]

  • Linifanib. PubMed. [Link]

  • Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. Unknown Source. [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. [Link]

  • Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models. National Institutes of Health. [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

  • What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. [Link]

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Comparative toxicological assessment of (2-Ethoxyphenyl)urea and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

(2-Ethoxyphenyl)urea (2-EPU) is the ortho-isomer of the historically significant, now-banned artificial sweetener Dulcin ((4-ethoxyphenyl)urea). While Dulcin was banned by the FDA in 1950 due to liver tumorigenicity, the ortho isomer (2-EPU) presents a distinct and potentially more severe toxicological profile due to its metabolic conversion into o-phenetidine .

This guide provides a comparative assessment of 2-EPU against its primary metabolites. The core toxicological concern is not the parent compound itself, but its bioactivation into reactive electrophiles capable of DNA alkylation.

The Isomer Distinction (Critical Alert)
  • 4-Ethoxyphenylurea (Dulcin): Hepatotoxic; metabolizes to p-phenetidine.

  • 2-Ethoxyphenylurea (2-EPU): Genotoxic/Nephrotoxic potential; metabolizes to o-phenetidine (a known bladder carcinogen).

Metabolic Profiling & Bioactivation Pathways

To understand the toxicity of 2-EPU, one must map its metabolic fate. The toxicity is "metabolite-driven."

Primary Metabolic Pathways
  • Amide Hydrolysis: The urea moiety is cleaved by amidases (carboxylesterases) in the liver, releasing 2-phenetidine .

  • O-Deethylation: CYP450-mediated removal of the ethyl group yields (2-hydroxyphenyl)urea , generally considered a detoxification product (phase II conjugation ready).

  • N-Hydroxylation: Formation of N-hydroxy-arylureas, which can spontaneously dehydrate to form reactive isocyanates or nitrenium ions.

Pathway Visualization

MetabolicPathway Parent (2-Ethoxyphenyl)urea (Parent Compound) Metab1 (2-Hydroxyphenyl)urea (Detoxification) Parent->Metab1 CYP450 (O-Deethylation) Metab2 2-Phenetidine (Primary Toxin) Parent->Metab2 Amidase (Hydrolysis) Metab3 N-hydroxy-2-phenetidine Metab2->Metab3 CYP1A2/2E1 (N-Oxidation) Adduct DNA/Protein Adducts (Genotoxicity) Metab3->Adduct Electrophilic Attack

Figure 1: Metabolic divergence of 2-EPU. The red pathway indicates the bioactivation route leading to genotoxicity.

Comparative Toxicity Data: Parent vs. Metabolites

The following table synthesizes experimental data and Structure-Activity Relationship (SAR) predictions.

CompoundRolePrimary Toxicity EndpointMechanism of ActionPredicted Toxicity (Rat Oral LD50)
(2-Ethoxyphenyl)urea ParentPro-toxin (requires activation)Metabolic delivery of o-phenetidine~1000–1500 mg/kg (Est.)
2-Phenetidine Major MetaboliteCarcinogenicity / Nephrotoxicity Formation of quinone imines; DNA intercalation~500 mg/kg (High Risk)
(2-Hydroxyphenyl)urea Minor MetaboliteLow ToxicityRapid glucuronidation & excretion>2000 mg/kg
4-Ethoxyphenylurea Isomer Ref.HepatotoxicityCentrilobular necrosis1800 mg/kg (Historical)
Key Insight: The Ortho-Effect

Unlike the para-isomer (Dulcin), the ortho-position of the ethoxy group in 2-EPU facilitates the formation of cyclic adducts if N-hydroxylation occurs. Furthermore, the metabolite 2-phenetidine is structurally analogous to o-toluidine, a potent human bladder carcinogen.

Experimental Protocols for Toxicological Assessment

To validate the toxicity profile of 2-EPU in a drug development context, the following self-validating workflows are recommended.

Protocol A: In Vitro Metabolic Stability & Metabolite ID

Objective: Determine the ratio of Detoxification (O-deethylation) vs. Bioactivation (Hydrolysis).

  • System: Pooled Human Liver Microsomes (HLM) + Cytosolic fraction (contains amidases).

  • Substrate: 10 µM (2-Ethoxyphenyl)urea.

  • Cofactors: NADPH (for CYPs) and UDPGA (to check Phase II clearance).

  • Sampling: 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS (Triple Quadrupole). Monitor transitions for 2-phenetidine (loss of urea moiety) vs. 2-hydroxyphenylurea (loss of ethyl).

  • Validation Criterion: Positive control using Phenacetin (O-deethylation) and Procainamide (Hydrolysis).

Protocol B: Reactive Metabolite Trapping (Glutathione Adducts)

Objective: Confirm if 2-EPU generates electrophilic quinone imines.

  • Incubation: HLM + 2-EPU (50 µM) + Glutathione (GSH) (5 mM).

  • Mechanism: If reactive quinone imines form, GSH will covalently bind to them, preventing protein binding.

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) via LC-MS.

  • Interpretation: Presence of GSH-adducts confirms bioactivation potential.

Workflow Visualization

AssayWorkflow Step1 Incubation (HLM + NADPH + GSH) Step2 Quench (Acetonitrile) Step1->Step2 Step3 Centrifugation (14,000 x g) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Data Output (Metabolic Stability %) Step4->Step5 Step4->Step5 GSH Adduct Search

Figure 2: Standard operating procedure for reactive metabolite trapping.

Scientific Discussion & Risk Assessment

Mechanistic Toxicology

The toxicity of (2-Ethoxyphenyl)urea is inextricably linked to the labile urea bond . Upon hydrolysis, the release of o-phenetidine triggers a cascade of oxidative stress.

  • Hematotoxicity: Similar to other aniline derivatives, the metabolites can induce methemoglobinemia (oxidation of Hemoglobin Fe2+ to Fe3+), reducing oxygen transport.

  • Genotoxicity: The ortho-substitution allows for steric hindrance that may prevent rapid detoxification by N-acetylation (NAT2 enzymes), prolonging the half-life of the reactive hydroxylamine intermediate.

Regulatory Perspective

In drug design, the (2-ethoxyphenyl)urea scaffold is considered a structural alert .

  • Recommendation: Avoid this scaffold in early discovery.

  • Mitigation: If the scaffold is essential for potency, block the metabolic "soft spots" (e.g., replace the ethyl ether with a metabolic stable bioisostere like a trifluoromethoxy group) to prevent the release of phenetidine.

References

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of p-Phenetidine (Metabolite Reference). NTP Technical Report Series. [Link]

  • U.S. Food and Drug Administration (FDA). Substances Generally Prohibited from Direct Addition or Use as Human Food: Dulcin.[1] 21 CFR 189.145. [Link]

  • Boyland, E., & Nery, R. (1965). The metabolism of urethane and related compounds. Biochemical Journal. [Link]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Chemical Research in Toxicology. [Link]

Sources

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